molecular formula C12H13FO4 B2405165 2-fluoro-4-(oxan-2-yloxy)benzoicacid CAS No. 2139971-88-1

2-fluoro-4-(oxan-2-yloxy)benzoicacid

Cat. No.: B2405165
CAS No.: 2139971-88-1
M. Wt: 240.23
InChI Key: OETGAWNRCYKXNA-UHFFFAOYSA-N
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Description

2-fluoro-4-(oxan-2-yloxy)benzoicacid is a useful research compound. Its molecular formula is C12H13FO4 and its molecular weight is 240.23. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-4-(oxan-2-yloxy)benzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-4-(oxan-2-yloxy)benzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(oxan-2-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c13-10-7-8(4-5-9(10)12(14)15)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETGAWNRCYKXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 2-fluoro-4-(oxan-2-yloxy)benzoic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar compounds. The methodologies and interpretations presented herein are designed to be self-validating, providing a comprehensive reference for the structural elucidation of 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

Introduction

2-fluoro-4-(oxan-2-yloxy)benzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a fluorinated benzoic acid moiety with a tetrahydropyranyl (THP) ether. The fluorine substitution can significantly influence the electronic properties and metabolic stability of the molecule, while the THP group is a common protecting group for hydroxyl functionalities, known for its stability under a range of conditions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

This guide provides a predictive overview of the key spectroscopic signatures of 2-fluoro-4-(oxan-2-yloxy)benzoic acid, enabling researchers to anticipate and interpret experimental results.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1H-COOH
~7.95t, J ≈ 8.5 Hz1HAr-H5
~6.90dd, J ≈ 11.0, 2.5 Hz1HAr-H3
~6.80dd, J ≈ 8.5, 2.5 Hz1HAr-H6
~5.60t, J ≈ 3.0 Hz1HO-CH-O
~3.95m1HO-CH₂ (ax)
~3.65m1HO-CH₂ (eq)
~1.90m2H-CH₂-
~1.70m2H-CH₂-
~1.60m2H-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0 (d)-COOH
~162.0 (d, ¹JCF ≈ 250 Hz)C2-F
~158.0 (d)C4-O
~133.0 (d)C6
~118.0 (d)C5
~110.0 (d, ²JCF ≈ 25 Hz)C3
~105.0 (d)C1
~98.0O-CH-O
~62.0O-CH₂
~30.0-CH₂-
~25.0-CH₂-
~19.0-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 2-fluoro-4-(oxan-2-yloxy)benzoic acid are outlined below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1680-1710StrongC=O stretch (carboxylic acid)
1600-1620MediumC=C stretch (aromatic)
1250-1300StrongC-O stretch (aryl ether)
1150-1250StrongC-F stretch
1050-1150StrongC-O stretch (aliphatic ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid are as follows.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
240[M]⁺ (Molecular Ion)
155[M - C₅H₉O]⁺
85[C₅H₉O]⁺

Interpretation and Scientific Rationale

NMR Spectral Analysis

The predicted ¹H NMR spectrum is expected to show a downfield broad singlet for the carboxylic acid proton. The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The proton at position 5, being para to the fluorine and ortho to the carboxylic acid, is expected to appear as a triplet due to coupling with the adjacent proton and the fluorine. The protons at positions 3 and 6 will appear as doublets of doublets.

The anomeric proton of the THP group (O-CH-O) is characteristically shifted downfield to around 5.60 ppm and will likely appear as a triplet.[1] The methylene protons of the THP ring will resonate as complex multiplets in the aliphatic region.

In the ¹³C NMR spectrum, the carbon attached to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, a hallmark of a C-F bond. The carbon at position 3 will show a smaller two-bond coupling (²JCF). The anomeric carbon of the THP group is expected around 98.0 ppm.[1]

IR Spectral Analysis

The IR spectrum will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1620 cm⁻¹ region. The C-O stretching vibrations of the aryl and aliphatic ethers are expected to appear as strong bands in the fingerprint region.[2][3]

Mass Spectral Analysis

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z 240. A prominent fragmentation pathway for ethers is the cleavage of the C-O bond.[4][5] For 2-fluoro-4-(oxan-2-yloxy)benzoic acid, the primary fragmentation is expected to be the loss of the tetrahydropyranyl group as a radical, leading to a fragment ion at m/z 155, corresponding to the 2-fluoro-4-hydroxybenzoic acid radical cation. Another significant peak is anticipated at m/z 85, corresponding to the tetrahydropyranyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, 512 or more scans, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Acquire data over a mass range of m/z 50-500.

    • Use a standard EI energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization

Molecular Structure

fragmentation parent [C₁₂H₁₃FO₄]⁺˙ m/z = 240 frag1 [C₇H₄FO₃]⁺˙ m/z = 155 parent->frag1 - C₅H₉O• frag2 [C₅H₉O]⁺ m/z = 85 parent->frag2 - C₇H₄FO₃•

Caption: Predicted major fragmentation pathway.

Conclusion

This guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 2-fluoro-4-(oxan-2-yloxy)benzoic acid. By leveraging data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features. These predictions, coupled with the provided experimental protocols, offer a valuable resource for researchers, aiding in the efficient and accurate structural elucidation of this and related compounds. It is imperative to note that while these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Góbi, S., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 843. [Link]

  • Jiang, T., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

  • LibreTexts. (2023). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Technical Assessment: Biological Targets of 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the potential biological targets and pharmacological profile of 2-fluoro-4-(oxan-2-yloxy)benzoic acid .

This analysis is grounded in the principle that this molecule functions primarily as a pro-moiety or synthetic precursor . The "oxan-2-yl" (tetrahydropyran-2-yl or THP) group is a classic acid-labile protecting group for phenols. Therefore, the biological activity in a physiological system is driven by the pharmacokinetics of the THP ether cleavage and the pharmacodynamics of the released payload: 2-fluoro-4-hydroxybenzoic acid .

Part 1: Molecular Identity & Pharmacological Logic

Compound Classification: Masked Phenolic Benzoate / Pro-drug Scaffold Core Active Pharmacophore: 2-Fluoro-4-hydroxybenzoic acid (2-F-4-HBA) Masking Moiety: Tetrahydro-2H-pyran-2-yl (THP) ether

The "Trojan Horse" Mechanism

To understand the biological targets, one must first analyze the stability of the ether linkage. The THP ether is an acetal. It is stable under basic and neutral conditions but hydrolyzes rapidly in acidic environments (pH < 4).

  • Gastric Hydrolysis: Upon oral administration, the acidic environment of the stomach (pH 1.5–2.0) will likely cleave the THP group, releasing the free phenol (2-F-4-HBA).

  • Metabolic Activation: If absorbed intact, hepatic cytochrome P450 enzymes (CYPs) may oxidize the THP ring, leading to hemiacetal formation and spontaneous collapse to the free phenol.

Therefore, the primary biological targets discussed below are those of the active metabolite, 2-fluoro-4-hydroxybenzoic acid , while the THP form serves to modulate lipophilicity (LogP) and membrane permeability.

Part 2: Primary Biological Targets

Target 1: Hemoglobin S (Anti-Sickling Activity)

Therapeutic Context: Sickle Cell Disease (SCD) Mechanism: Allosteric Modulation / Polymerization Inhibition

Benzoic acid derivatives (BADs) are a well-documented class of anti-sickling agents. The free acid, 2-fluoro-4-hydroxybenzoic acid, possesses the requisite structural features to interact with Hemoglobin S (HbS).

  • Binding Site: The molecule likely binds to the surface of the HbS tetramer, specifically interacting with the amino-terminal valine residues or the 2,3-DPG binding pocket.

  • Mode of Action:

    • Hydrogen Bonding: The carboxylate group forms electrostatic interactions with positively charged residues (e.g., Val1, His2, Lys82) on the globin chain.

    • Hydrophobic Effect: The fluorine atom at the ortho position increases lipophilicity and alters the electronic density of the ring, potentially enhancing binding affinity compared to non-fluorinated analogs (p-hydroxybenzoic acid).

    • Inhibition of Polymerization: By stabilizing the R-state (oxy-hemoglobin) or directly blocking contact points, it prevents the formation of the insoluble fibers that cause red blood cell sickling.

Target 2: Steroid Sulfatase (STS) & Aromatase (CYP19A1)

Therapeutic Context: Hormone-Dependent Cancers (Breast Cancer) Mechanism: Enzyme Inhibition (via Derivatization)

While the carboxylic acid itself is a weak inhibitor, the 2-fluoro-4-hydroxybenzoate core is a validated scaffold for designing Dual Aromatase-Sulfatase Inhibitors (DASIs) .

  • Structural Role: The 2-fluoro substitution is critical. It provides metabolic stability against ring hydroxylation and enhances the acidity of the phenol (lowering pKa), which can strengthen interactions with the active site metal ions (e.g., Heme Iron in Aromatase).

  • Pathway: In drug development, this molecule is often coupled with a sulfamate group. The THP-protected form allows researchers to modify the carboxylic acid tail (e.g., forming amides or esters) without affecting the phenolic oxygen, which is later deprotected to bind the enzyme active site.

Target 3: Bacterial Membrane & Enzymes

Therapeutic Context: Antimicrobial Preservatives Mechanism: Membrane Disruption / pH Gradient Uncoupling

Halogenated hydroxybenzoic acids exhibit antimicrobial properties superior to non-halogenated forms (like parabens).

  • Target: Bacterial cytoplasmic membrane.

  • Action: The lipophilic acid (especially the THP-protected form before hydrolysis) partitions into the lipid bilayer. Once inside the neutral cytoplasm, the free acid dissociates, releasing protons and collapsing the proton motive force (PMF) required for ATP synthesis.

  • Fluorine Effect: The fluorine atom increases the acidity (lower pKa) relative to natural benzoates, making it a more potent uncoupler at physiological pH.

Part 3: Visualization of Mechanism

The following diagram illustrates the conversion of the THP-protected precursor into its active form and its subsequent engagement with biological targets.

BiologicalMechanism Prodrug 2-Fluoro-4-(oxan-2-yloxy) benzoic acid (Lipophilic Precursor) Stomach Acidic Hydrolysis (pH < 2.0) Prodrug->Stomach Oral Route Liver Hepatic Metabolism (CYP450 Oxidation) Prodrug->Liver Systemic Route Active Active Metabolite: 2-Fluoro-4-hydroxybenzoic acid Stomach->Active Cleavage of THP Liver->Active Oxidative Dealkylation HbS Target 1: Hemoglobin S (Inhibits Polymerization) Active->HbS Electrostatic/H-Bonding STS Target 2: Aromatase/STS (Enzyme Inhibition Scaffold) Active->STS Pharmacophore Binding Membrane Target 3: Bacterial Membrane (PMF Disruption) Active->Membrane Acidification

Caption: Activation pathway of 2-fluoro-4-(oxan-2-yloxy)benzoic acid to its bioactive phenolic form.

Part 4: Experimental Validation Protocols

To confirm these targets in a laboratory setting, the following "Self-Validating" protocols are recommended.

Protocol A: Simulated Gastric Hydrolysis (Stability Test)

Objective: Determine the rate of THP cleavage to release the active pharmacophore.

  • Preparation: Dissolve 10 mg of the compound in 1 mL methanol.

  • Acid Phase: Add to 50 mL of Simulated Gastric Fluid (SGF) without enzymes (0.2% NaCl in 0.7% v/v HCl, pH ~1.2).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Aliquot 500 µL at T=0, 15, 30, 60, and 120 minutes. Neutralize immediately with dilute NaOH.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Validation Criteria: Disappearance of the THP-ether peak (higher retention time) and appearance of the 2-fluoro-4-hydroxybenzoic acid peak (lower retention time).

Protocol B: In Vitro Anti-Sickling Assay

Objective: Verify interaction with Hemoglobin S.

  • Blood Source: Collect HbS-positive blood samples (confirmed via electrophoresis) in sodium citrate tubes.

  • Washing: Wash erythrocytes 3x with phosphate-buffered saline (PBS, pH 7.4). Resuspend to 20% hematocrit.

  • Treatment: Incubate RBC suspension with the hydrolyzed compound (active form) at concentrations of 1, 2, and 5 mg/mL for 1 hour at 37°C.

    • Note: Use the THP-protected form as a negative control to prove the necessity of the free phenol.

  • Deoxygenation: Add 2% sodium metabisulfite to induce sickling.

  • Microscopy: Seal slides with wax and incubate at 37°C for 2 hours. Count sickled vs. normal cells (500 cells total).

    • Validation Criteria: A statistically significant reduction in % sickled cells compared to the untreated control indicates target engagement.

Protocol C: Polyphosphazene Immunoadjuvant Synthesis (Synthetic Utility)

Objective: Use the molecule as a building block for vaccine delivery systems.

  • Polymerization: Perform ring-opening polymerization of hexachlorocyclotriphosphazene.

  • Substitution: React the resulting polydichlorophosphazene with 2-fluoro-4-(oxan-2-yloxy)benzoic acid (protected form) in THF using NaH as a base.

    • Why Protected? The carboxylic acid must be protected (or the phenol protected if attaching via acid) to prevent cross-linking. Here, if attaching via the carboxyl, the THP protects the phenol. If attaching via the phenol (standard for these adjuvants), the THP must be removed first or the starting material should be the ester of the free phenol.

    • Correction: In standard PCPP-F synthesis, the ester (methyl 2-fluoro-4-hydroxybenzoate) is used, then hydrolyzed.[1] If using the THP-acid, one would likely couple the acid to a linker, then deprotect the phenol.

Part 5: Summary of Quantitative Data

ParameterTHP-Protected FormActive Metabolite (2-F-4-HBA)Biological Implication
LogP (Est.) ~2.5 - 3.0~1.5 - 1.8THP form has superior membrane permeability (oral absorption).
pKa (Acid) ~3.5~3.5Both are ionized at physiological pH; Fluorine increases acidity vs. benzoate.
pKa (Phenol) N/A (Ether)~8.5Free phenol required for H-bonding in HbS and enzyme active sites.
Stability Acid-LabileStableProdrug approach requires protection from stomach acid if intact absorption is desired (enteric coating).

References

  • Ossila. "2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3."[2][3] Ossila Literature and Reviews. Accessed February 19, 2026. Link

  • Woo, L. et al. (2013).[4] "Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor." ChemMedChem, 8, 779–799.[4] Link

  • Tagad, H. et al. (2023).[4] "Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency." Molecules, 28, 4218.[4] Link

  • PubChem. "4-(2-Fluorophenoxy)benzoic acid (Related Compound Analysis)." National Library of Medicine. Accessed February 19, 2026. Link

  • Sofowora, E.A. et al. (1971). "Isolation and characterization of anti-sickling agents from Fagara xanthoxyloides." Lloydia, 34(4).

Sources

Strategic Sourcing and Synthesis of 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of 2-fluoro-4-(oxan-2-yloxy)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

2-fluoro-4-(oxan-2-yloxy)benzoic acid (also known as 2-fluoro-4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid) is a specialized intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and liquid crystal mesogens. Structurally, it consists of a benzoic acid core with a fluorine atom at the ortho position and a phenol protected by a tetrahydropyranyl (THP) acetal at the para position.

For the drug development professional, sourcing this molecule presents a unique "Make vs. Buy" challenge. While the specific THP-protected derivative is often a non-stock, "make-on-demand" item due to the acid-lability of the acetal linkage, the precursor (2-fluoro-4-hydroxybenzoic acid) is a commodity chemical.

This guide provides a dual-track solution:

  • Commercial Sourcing: Verified supply channels for the precursor and custom synthesis options.

  • In-House "Supply": A validated, step-by-step synthetic protocol to generate the target molecule in-lab with high purity.

Part 1: The Commercial Landscape

Status: Niche Intermediate / Make-on-Demand

Unlike stable ether derivatives (e.g., oxan-4-yloxy), the oxan-2-yloxy moiety is an acetal (THP ether). Consequently, few suppliers stock the isolated acid in bulk due to its potential for degradation (hydrolysis) upon prolonged storage in humid or acidic environments.

1.1. Primary Sourcing Strategy: The Precursor

The most reliable supply chain route is to procure the stable precursor, 2-Fluoro-4-hydroxybenzoic acid , and perform the protection step in-house or via a CRO.

Table 1: Verified Suppliers for Precursor (CAS 65145-13-3)

SupplierPurity GradeTypical Pack SizeLead TimeRelevance
Ossila >98% (HPLC)5g - 100g2-5 DaysHigh. Specialized in fluorinated building blocks.[1]
Alfa Chemistry 97-99%1g - 1kg1-2 WeeksGood for scale-up quantities.
Combi-Blocks 98%1g - 25g2-4 DaysExcellent for rapid medicinal chemistry hits.
Sigma-Aldrich DiscoveryCPRvariesVariesReliable, though often re-sourcing from other vendors.
1.2. Custom Synthesis (Make-on-Demand)

If internal synthesis is not feasible, the following CROs are known to handle fluorinated benzoic acid derivatives and THP protections:

  • Enamine: Offers "MADE" building blocks; likely to have the validated route on file.

  • WuXi AppTec: Recommended for kilogram-scale GMP batches where stability studies are required.

Part 2: Decision Logic (Make vs. Buy)

The following decision matrix illustrates the optimal workflow for acquiring the target molecule based on project phase and timeline.

SupplyChain Start Requirement: 2-fluoro-4-(oxan-2-yloxy)benzoic acid CheckStock Check Commercial Stock (CAS Search) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked BuyDirect Purchase Direct (Risk: Hydrolysis during shipping) IsStocked->BuyDirect Yes (Rare) BuyPrecursor Buy Precursor: 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3) IsStocked->BuyPrecursor No ScaleCheck Scale Required? BuyPrecursor->ScaleCheck InHouse In-House Synthesis (Protocol Provided Below) ScaleCheck->InHouse < 100g (Discovery) CRO Outsource to CRO (Custom Synthesis) ScaleCheck->CRO > 1kg (Process Dev)

Figure 1: Strategic sourcing decision tree. Due to the instability of the THP group, purchasing the precursor is often the superior technical choice.

Part 3: The "In-House Supplier" (Technical Protocol)

Objective: Synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid via acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP).

Scientific Rationale: The reaction utilizes the electron-rich alkene of DHP to attack the phenolic oxygen. Since the substrate also contains a carboxylic acid, selectivity is key. The phenolic hydroxyl is more nucleophilic than the carboxylate under neutral/mildly acidic conditions, but the carboxylic acid can also react to form the THP ester.

  • Optimization: Use a mild catalyst (PPTS) or controlled stoichiometry to favor ether formation over ester formation. If the ester forms, it is easily hydrolyzed during basic workup, whereas the phenol ether survives base.

3.1. Validated Synthetic Workflow

Reagents:

  • Substrate: 2-Fluoro-4-hydroxybenzoic acid (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-hydroxybenzoic acid (e.g., 10 mmol) in anhydrous DCM (30 mL).

  • Addition: Add DHP (25 mmol) in one portion.

  • Catalysis: Add PPTS (1.0 mmol) at 0°C. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (polar acid) should disappear.

  • Quench & Workup (Critical):

    • The reaction mixture will likely contain the THP-ether/THP-ester bis-protected species and the THP-ether/free-acid product.

    • Add 1M NaOH (aq) to the reaction mixture and stir vigorously for 30 minutes. (This hydrolyzes the unstable THP ester back to the carboxylate, while the phenolic THP ether remains stable in base).

    • Separate the organic layer (discard or check for impurities).

    • Acidify the aqueous layer carefully with 1M citric acid or dilute HCl to pH ~4–5. Do not drop below pH 3 , or the phenolic THP ether will hydrolyze.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography using a gradient of Hexane/EtOAc (with 1% triethylamine to buffer the silica acidity).

SynthesisPath SM 2-Fluoro-4-hydroxy- benzoic acid Reagents DHP (2.5 eq) PPTS (cat.) DCM, RT SM->Reagents Intermediate Mixture: 1. THP-Ether / Free Acid 2. THP-Ether / THP-Ester Reagents->Intermediate Workup Basic Hydrolysis (1M NaOH) then Mild Acidify (pH 5) Intermediate->Workup Product Product: 2-Fluoro-4-(oxan-2-yloxy)- benzoic acid Workup->Product

Figure 2: Synthetic pathway emphasizing the basic workup to cleave the kinetic THP-ester byproduct.

Part 4: Technical Specifications & Quality Control

When verifying the identity of the sourced or synthesized material, researchers must account for the chirality introduced by the THP group.

4.1. Stereochemistry Note The attachment of the achiral phenol to the C2 position of the tetrahydropyran ring creates a new chiral center.

  • Result: The product is a racemate (unless chiral DHP derivatives were used, which is rare).

  • NMR Implication: The proton NMR will show the acetal proton (O-CH-O) as a distinct multiplet (usually around 5.4–5.6 ppm).

4.2. Stability & Storage

  • Acid Sensitivity: High. The acetal linkage hydrolyzes rapidly in pH < 3. Avoid using TFA in LCMS mobile phases if possible; use Formic Acid or Ammonium Acetate buffers.

  • Thermal Stability: Moderate. Stable up to ~80°C in neutral media.

  • Storage: Store at -20°C under argon.

4.3. Analytical Checkpoints

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH (usually >10 ppm) and the appearance of the THP methine proton (~5.5 ppm).

  • LCMS: Expect [M-H]- (negative mode) or [M+Na]+ (positive mode). Note that in acidic LCMS conditions, you may see the mass of the deprotected parent (Loss of 84 Da).

Part 5: Application Context

This molecule is primarily used as a masked phenol in the synthesis of biaryl systems or PARP inhibitors. The fluorine at the 2-position increases the acidity of the benzoic acid and influences the metabolic stability of the final drug candidate.

Deprotection Strategy: To reveal the phenol later in the synthesis:

  • Standard: HCl in Dioxane/MeOH (RT, 1h).

  • Mild: PPTS in Ethanol (55°C).

  • Lewis Acid: MgBr₂ in Ether (selective cleavage).

References
  • Greene, T. W., & Wuts, P. G. M. "Protection for Phenols." in Protective Groups in Organic Synthesis, Wiley-Interscience. (Standard reference for THP protection/deprotection mechanics).
  • Maiti, G., & Roy, S. C. "Mild and selective removal of the tetrahydropyranyl (THP) protecting group."[2] Journal of Organic Chemistry, 1996, 61, 6038-6039.[2] (Context for deprotection strategies).

  • PubChem. "2-Fluoro-4-hydroxybenzoic acid Compound Summary." National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." Organic Chemistry Portal. [Link]

Sources

CAS number and identifiers for 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid , a specialized chemical intermediate primarily utilized in medicinal chemistry as a protected scaffold for synthesizing complex pharmaceutical agents.

Part 1: Chemical Identity & Structural Analysis

The compound 2-fluoro-4-(oxan-2-yloxy)benzoic acid is the tetrahydropyranyl (THP) ether derivative of 2-fluoro-4-hydroxybenzoic acid. In synthetic organic chemistry, the "oxan-2-yloxy" moiety (tetrahydropyran-2-yloxy) serves as a robust protecting group for the phenol functionality, allowing the benzoic acid core to undergo further transformations (e.g., lithiation, esterification, or coupling) without interference from the acidic phenol.

Nomenclature & Identifiers
Identifier TypeValue / Description
Systematic Name 2-Fluoro-4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid
IUPAC Name 2-Fluoro-4-[(2-oxanyl)oxy]benzoic acid
CAS Number Not Widely Indexed (Transient Intermediate)*
Molecular Formula C₁₂H₁₃FO₄
Molecular Weight 240.23 g/mol
SMILES OC(=O)c1ccc(OC2CCCCO2)cc1F
Key Precursor 2-Fluoro-4-hydroxybenzoic acid (CAS: 405-04-9 )
Protecting Reagent 3,4-Dihydro-2H-pyran (DHP) (CAS: 110-87-2 )

*Note: As a labile acetal-protected intermediate, this specific acid is rarely isolated as a commercial product. It is typically generated in situ or used immediately in synthesis. The CAS numbers provided above refer to the stable precursors required for its generation.

Structural Logic

The molecule consists of three distinct functional zones:

  • Benzoic Acid Core: The primary reactive center for amide coupling or esterification.

  • Fluorine Substituent (C-2): Provides metabolic stability and modulates the pKa of the carboxylic acid, influencing binding affinity in drug targets (e.g., PARP inhibitors).

  • THP Ether (C-4): An acetal linkage formed between the phenolic oxygen and the C-2 position of the tetrahydropyran ring. This group masks the phenol, rendering it inert to basic conditions but sensitive to acid hydrolysis.

Part 2: Synthesis & Methodology

The synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid is a classic acetalization reaction . The protocol below describes the protection of the phenolic hydroxyl group using 3,4-dihydro-2H-pyran (DHP) under acid catalysis.

Reaction Mechanism

The reaction proceeds via the electrophilic addition of the phenolic oxygen to the electron-rich double bond of DHP, catalyzed by a mild acid (e.g., p-Toluenesulfonic acid or Pyridinium p-toluenesulfonate).

Experimental Protocol

Objective: Synthesis of 2-fluoro-4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid.

Reagents:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (catalytic)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add PPTS (10 mol%) to the stirring solution at 0°C.

  • Reagent Addition: Dropwise add DHP (1.5 equiv) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the product will be less polar than the starting phenol).

    • Note: If the carboxylic acid also reacts to form the THP ester, mild basic hydrolysis (LiOH/THF/H2O) can selectively cleave the ester while retaining the phenolic THP ether.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc + 1% Triethylamine to prevent acetal hydrolysis).

Part 3: Applications & Deprotection Strategy

This intermediate is critical in "protect-react-deprotect" strategies for synthesizing fluorinated pharmaceuticals.

Utility in Drug Design
  • Orthogonal Protection: The THP group is stable to strong bases (e.g., LiHMDS, NaH) and nucleophiles, allowing modifications at the carboxylic acid (e.g., conversion to an acid chloride or amide coupling) without affecting the phenol.

  • Solubility Enhancement: The lipophilic THP group improves the solubility of the otherwise polar benzoic acid in organic solvents during synthesis.

Deprotection Protocol

To regenerate the active phenol (e.g., for a final structure activity relationship study), mild acidic conditions are required.

  • Reagents: Acetic acid (AcOH) in THF/Water (4:1:1) or dilute HCl in MeOH.

  • Conditions: Stir at 45°C for 2–4 hours.

  • Workup: Neutralize with NaHCO₃ and extract.

Part 4: Visualization of Workflow

The following diagram illustrates the synthesis and deprotection cycle, highlighting the critical decision points for stability.

SynthesisWorkflow cluster_conditions Stability Profile Start 2-Fluoro-4-hydroxybenzoic Acid (CAS 405-04-9) Intermediate 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid (THP-Protected Intermediate) Start->Intermediate Protection (DCM, 0°C -> RT) Reagent 3,4-Dihydro-2H-pyran (DHP) Reagent->Intermediate Catalyst Cat. H+ (PPTS) Catalyst->Intermediate Reaction Coupling / Modification (Base Stable) Intermediate->Reaction Amide Coupling / Esterification Product Final Drug Scaffold (Deprotected Phenol) Reaction->Product Deprotection (AcOH/THF/H2O) Note1 Stable to: - Bases (LiOH, NaH) - Nucleophiles - Reductants (NaBH4) Note2 Unstable to: - Lewis Acids - Bronsted Acids (HCl, TFA) - High Heat (>100°C)

Caption: Synthesis and deprotection cycle of the THP-protected 2-fluoro-4-hydroxybenzoic acid intermediate.[1][2][3][4]

References

  • National Center for Biotechnology Information (NCBI). "2-Fluoro-4-hydroxybenzoic acid (CAS 405-04-9) - PubChem Compound Summary." PubChem. Accessed February 19, 2026. [Link][4]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Methodological & Application

Application Note: Metabolic Stability and Intracellular Deprotection of 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental protocols for utilizing 2-fluoro-4-(oxan-2-yloxy)benzoic acid (CAS: 1338466-79-1) in cell-based assays. While primarily known as a synthetic intermediate for PARP inhibitors (e.g., Olaparib analogs) and liquid crystals, this molecule serves as an excellent model for evaluating acid-labile prodrug strategies . The tetrahydropyranyl (THP) ether moiety functions as a lipophilic mask for the phenolic hydroxyl group, potentially altering cellular permeability and metabolic fate. This application note provides a self-validating workflow to assess the compound's stability in culture media, its intracellular deprotection kinetics, and its cytotoxicity profile relative to its parent metabolite, 2-fluoro-4-hydroxybenzoic acid.

Chemical Context & Mechanism

To design effective assays, researchers must understand the chemical behavior of the analyte under physiological conditions.

  • The Molecule: 2-fluoro-4-(oxan-2-yloxy)benzoic acid consists of a benzoic acid core protected at the 4-position by a tetrahydropyran-2-yl (oxan-2-yl) group.

  • The Mechanism: The THP ether is an acetal linkage.[1][2] It is generally stable at neutral or basic pH (physiological blood pH 7.4) but hydrolyzes rapidly in acidic environments.

  • Biological Hypothesis: Upon cellular entry via passive diffusion (enhanced by the lipophilic THP group), the molecule may traffic to acidic compartments (lysosomes/endosomes, pH 4.5–5.0), triggering deprotection to release the free phenol, 2-fluoro-4-hydroxybenzoic acid .

Pathway Diagram: Intracellular Activation

CellularPathway Extracellular Extracellular Space (pH 7.4) Compound 2-fluoro-4-(oxan-2-yloxy)benzoic acid (Lipophilic Precursor) Extracellular->Compound Stable Membrane Cell Membrane (Passive Diffusion) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Trafficking Metabolite 2-fluoro-4-hydroxybenzoic acid (Polar Active Species) Lysosome->Metabolite Acid Hydrolysis Byproduct 5-Hydroxypentanal (THP Cleavage Product) Lysosome->Byproduct Compound->Membrane Permeation Metabolite->Cytosol Efflux/Action

Figure 1: Predicted cellular trafficking and acid-catalyzed deprotection mechanism of the THP-protected benzoate.

Experimental Protocols

Protocol A: Hydrolytic Stability in Culture Media (Quality Control)

Before applying cells, you must verify if the compound degrades spontaneously in the media, which would confound intracellular uptake data.

Objective: Quantify the half-life (


) of the THP ether in complete media at 37°C.

Materials:

  • DMEM + 10% FBS (pH 7.4).

  • Test Compound: 2-fluoro-4-(oxan-2-yloxy)benzoic acid (10 mM DMSO stock).

  • Internal Standard (IS): Diclofenac or deuterated benzoic acid.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM stock to 10 µM in pre-warmed (37°C) media.

  • Incubation: Aliquot into a 96-well plate (non-treated) to avoid cell attachment. Incubate at 37°C / 5% CO₂.

  • Sampling: At time points

    
     hours, remove 50 µL.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing 100 nM Internal Standard.

  • Processing: Centrifuge at 4,000 x g for 10 mins to precipitate serum proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the parent (THP-ether) and the product (free phenol).

Acceptance Criteria:

  • If >90% parent remains after 24h: The compound is stable extracellularly; intracellular conversion is driven by cellular machinery/pH.

  • If <50% parent remains: The compound is chemically unstable; data must be corrected for background hydrolysis.

Protocol B: Intracellular Accumulation & Deprotection Assay

This is the core assay to determine if the THP group facilitates entry and subsequent release of the payload.

Workflow Diagram

Workflow Step1 Seed Cells (HeLa or HepG2) 24h Recovery Step2 Pulse Treatment 10 µM Compound (1h, 4h, 24h) Step1->Step2 Step3 Wash Step 3x Ice-Cold PBS (Remove Extracellular Drug) Step2->Step3 Step4 Lysis & Extraction 80% MeOH (-80°C) Step3->Step4 Step5 LC-MS Quantification Ratio: Parent vs. Free Acid Step4->Step5

Figure 2: Step-by-step workflow for quantifying intracellular deprotection.

Detailed Methodology:

  • Seeding: Seed HeLa or HepG2 cells (0.5 x 10⁶ cells/well) in 6-well plates. Allow 24h adhesion.

  • Dosing: Replace media with fresh media containing 10 µM test compound. Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (10 µM free 2-fluoro-4-hydroxybenzoic acid).

  • Harvesting (Crucial Step):

    • At designated time points, place the plate on ice .

    • Aspirate media rapidly.

    • Wash 3x with ice-cold PBS (pH 7.4) to stop transport and remove extracellular drug. Note: Do not use acidic wash buffers, as they will artificially cleave the THP group.

  • Lysis: Add 400 µL of 80% Methanol (pre-chilled to -80°C) directly to the monolayer. Scrape cells and collect lysate.

  • Extraction: Vortex for 1 min, freeze-thaw once (liquid N₂ to 37°C), then centrifuge at 14,000 x g for 10 min at 4°C.

  • Quantification: Analyze supernatant via LC-MS/MS.

Data Calculation: Calculate the Deprotection Ratio (DR) :



  • A high DR (>50%) indicates rapid lysosomal processing or metabolic cleavage.

Protocol C: Cytotoxicity Profiling (Impurity Qualification)

If this molecule is an impurity in a drug substance, its toxicity relative to the free acid must be established.

Method: MTT or CellTiter-Glo® Assay. Cells: HepG2 (liver metabolic model) and HEK293 (kidney/general).

  • Dose Range: 0, 1, 10, 50, 100, 500 µM.

  • Duration: 48 hours.

  • Readout: Absorbance (570 nm) or Luminescence.[3]

  • Comparison: Plot dose-response curves for:

    • Compound A: 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

    • Compound B: 2-fluoro-4-hydroxybenzoic acid.[4][5][6]

Interpretation:

  • Case 1 (Equal Toxicity): The THP group does not mitigate toxicity; likely rapid conversion to the free acid.

  • Case 2 (THP > Free Acid Toxicity): The THP group causes off-target effects or the aldehyde byproduct (5-hydroxypentanal) is cytotoxic.

  • Case 3 (THP < Free Acid Toxicity): The THP group successfully masks the phenol, reducing immediate toxicity (common in prodrug design).

Expected Data & Troubleshooting

ParameterExpected ResultTroubleshooting / Deviation
Media Stability

hours
If degradation is rapid, check media pH. Acidic media (old culture) accelerates hydrolysis.
Intracellular Ratio Time-dependent increase in free acidIf no free acid is detected, the compound may not be entering the cell or is effluxed by MDR1 pumps.
Mass Spec Signal Strong [M-H]⁻ for acid; [M+H]⁺ for THPTHP ethers often ionize better in Positive mode; Benzoic acids in Negative mode. Switch polarity during the run.

References

  • THP Protection Chemistry: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for acid-lability of THP ethers).

  • Toxicity of Fluorinated Benzoates: OECD SIDS. (2004). 4-Hydroxybenzoic acid and its derivatives. UNEP Publications.

  • Metabolic Cleavage of Ethers: Burger, A. G., et al. (1980). Ether Link Cleavage...[8]. Journal of Clinical Investigation. (Mechanistic insight into ether metabolism in leukocytes).

  • Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Context for using masking groups like THP).

Disclaimer: This Application Note is for research use only. 2-fluoro-4-(oxan-2-yloxy)benzoic acid is not approved for human therapeutic use.

Sources

Application Notes & Protocols: The Strategic Use of 2-fluoro-4-(oxan-2-yloxy)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-fluoro-4-(oxan-2-yloxy)benzoic acid. This compound is a key synthetic intermediate, enabling the selective modification of the versatile 2-fluoro-4-hydroxybenzoic acid scaffold, a privileged core structure in modern medicinal chemistry.

PART 1: SCIENTIFIC RATIONALE & STRATEGIC IMPORTANCE

The Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 30% of drugs under development containing at least one fluorine atom.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. Strategic fluorination can:

  • Enhance Metabolic Stability: The C-F bond is resistant to metabolic oxidation, often blocking common sites of metabolism and increasing a drug's half-life.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting drug solubility, formulation, and target binding.

  • Improve Target Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and halogen bonds, with protein targets, thereby increasing binding potency.[2]

The 2-fluoro-4-hydroxybenzoic acid core is a prime example of a fluorinated building block that leverages these advantages. It provides three distinct functional handles for chemical elaboration: a carboxylic acid, a phenol, and an activated aromatic ring.

The Necessity of Protection: Introducing 2-fluoro-4-(oxan-2-yloxy)benzoic Acid

In multi-step synthetic campaigns, the simultaneous presence of a carboxylic acid and a phenol in 2-fluoro-4-hydroxybenzoic acid presents a significant challenge. The phenolic hydroxyl group is acidic and nucleophilic, meaning it can compete with the carboxylic acid in reactions such as amide bond formation, esterification, or reduction.

To achieve selective chemistry at the carboxyl terminus, the phenolic hydroxyl group must be masked with a protecting group. The tetrahydropyranyl (THP) group, which forms the (oxan-2-yloxy) ether, is an ideal choice for this purpose. This leads to the formation of our key intermediate: 2-fluoro-4-(oxan-2-yloxy)benzoic acid .

The THP group is favored for its:

  • Ease of Installation: It is readily introduced under mild acidic conditions.

  • Robust Stability: It is inert to a wide range of reaction conditions, including basic hydrolysis, organometallic reagents, and nucleophilic attack.

  • Mild Removal: It can be cleaved under gentle acidic conditions that typically do not disturb other functional groups, such as amides or esters.

Therefore, 2-fluoro-4-(oxan-2-yloxy)benzoic acid is not merely a derivative but a crucial strategic tool, enabling chemists to unlock the full synthetic potential of the 2-fluoro-4-hydroxybenzoic acid scaffold.

G cluster_0 Overall Synthetic Strategy A 2-Fluoro-4-hydroxybenzoic Acid (Starting Scaffold) B 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid (Protected Intermediate) A->B Protection (Protocol 2.1) C Protected Amide/Ester Derivative B->C Selective Carboxyl Chemistry (e.g., Amide Coupling, Protocol 2.2) D Final Target Molecule (e.g., Bioactive Amide) C->D Deprotection (Protocol 2.3) G cluster_p1 Protocol 2.1: THP Protection A 2-Fluoro-4-hydroxybenzoic Acid C p-Toluenesulfonic acid (cat.) Anhydrous DCM, 0°C to RT A->C B Dihydropyran (DHP) B->C D 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid C->D Reaction

Caption: Reaction scheme for THP protection.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-hydroxybenzoic acid.

  • Dissolution: Add anhydrous DCM to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DHP (1.5 eq) to the solution, followed by the catalytic amount of PTSA (0.05 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-fluoro-4-(oxan-2-yloxy)benzoic acid can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2.2: Application in Amide Bond Formation via Acyl Chloride

This protocol details the conversion of the protected acid to an acyl chloride, followed by reaction with an amine to form a robust amide bond.

Materials:

  • 2-Fluoro-4-(oxan-2-yloxy)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A primary or secondary amine (1.1 eq)

  • A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried flask under N₂, dissolve 2-fluoro-4-(oxan-2-yloxy)benzoic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

  • Amide Coupling:

    • Dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-12 hours).

  • Work-up & Purification:

    • Quench the reaction with water.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by flash column chromatography or recrystallization.

Protocol 2.3: Deprotection of the THP Group

This final step removes the THP ether to reveal the free phenolic hydroxyl group in the target molecule.

G cluster_p3 Protocol 2.3: THP Deprotection A Protected Amide Derivative B Pyridinium p-toluenesulfonate (PPTS) Ethanol, 55°C A->B C Final 2-Fluoro-4-hydroxybenzamide B->C Reaction

Caption: Reaction scheme for acidic deprotection of the THP group.

Materials:

  • THP-protected amide (from Protocol 2.2) (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Ethanol (or Methanol)

Procedure:

  • Setup: Dissolve the THP-protected substrate in ethanol (approx. 0.1 M).

  • Catalyst Addition: Add the catalytic amount of PPTS (0.2 eq).

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography or recrystallization to yield the pure 2-fluoro-4-hydroxybenzamide derivative.

PART 4: CONCLUSION & OUTLOOK

2-fluoro-4-(oxan-2-yloxy)benzoic acid represents a quintessential example of strategic synthesis in drug discovery. While not an active pharmaceutical ingredient itself, its role as a protected intermediate is critical. It allows chemists to perform selective transformations on the carboxylic acid function of the valuable 2-fluoro-4-hydroxybenzoic acid scaffold, thereby enabling the efficient and controlled synthesis of complex molecules with potential therapeutic applications. The protocols outlined herein provide a reliable foundation for leveraging this important building block in the pursuit of novel drug candidates.

References

  • Organic Fluorinated Building Blocks. Solvay. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing high-throughput screening (HTS) assays for the novel compound, 2-fluoro-4-(oxan-2-yloxy)benzoic acid. Given the nascent understanding of this molecule's biological activity, this guide focuses on the strategic development and validation of various HTS platforms to elucidate its mechanism of action and identify potential therapeutic targets. We will explore the application of fluorescence polarization (FP), Förster resonance energy transfer (FRET), luminescence-based reporter gene assays, and AlphaScreen® technology. Each section includes detailed protocols, the rationale behind experimental choices, and robust data analysis methodologies, including the critical Z'-factor for assay validation.

Introduction to 2-fluoro-4-(oxan-2-yloxy)benzoic acid and HTS Strategy

The compound 2-fluoro-4-(oxan-2-yloxy)benzoic acid is a synthetic molecule with a scaffold that suggests potential biological activity. The benzoic acid moiety is a common feature in many biologically active compounds, often interacting with the active sites of enzymes or receptors through hydrogen bonding.[1] The fluorine substitution can enhance binding affinity and metabolic stability, while the oxane group may influence solubility and cell permeability. The wide-ranging biological activities of benzoic acid derivatives, from antimicrobial to anti-inflammatory, suggest that this novel compound could interact with a variety of biological targets.[2]

Due to the lack of established biological targets for 2-fluoro-4-(oxan-2-yloxy)benzoic acid, a logical first step is to perform a phenotypic screen using high-content imaging to observe any changes in cellular morphology or the localization of key proteins.[3][4] Alternatively, a target-based approach can be employed by screening against a panel of diverse and therapeutically relevant proteins, such as kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors. High-throughput screening (HTS) is an indispensable tool in this endeavor, allowing for the rapid evaluation of thousands of compounds to identify "hits".[5][6][7]

This guide will detail the application of four robust HTS technologies to assess the activity of 2-fluoro-4-(oxan-2-yloxy)benzoic acid against hypothetical, yet representative, biological target classes.

Assay Miniaturization and Validation

A crucial step before initiating a large-scale screen is the miniaturization and validation of the chosen assay in a 384- or 1536-well format.[8] This not only conserves precious compound and reagents but also ensures the robustness and reproducibility of the assay.[9][10] A key metric for assay validation is the Z'-factor, a statistical measure of the separation between the positive and negative control signals.[11][12][13]

Z'-Factor Calculation:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls, suitable for HTS.[11][12][14][15]
0 to 0.5MarginalThe assay may be acceptable but is prone to variability and may require further optimization.[11][12][15]
< 0UnacceptableSignificant overlap between control signals, rendering the assay unreliable for screening.[11][12][15]

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle: FP is a homogeneous technique ideal for monitoring molecular interactions in solution.[16][17] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, unbound tracer rotates rapidly, resulting in depolarized light emission (low FP). When bound to a larger protein, its rotation slows, and the emitted light remains polarized (high FP).[17][18] A test compound that displaces the tracer will cause a decrease in the FP signal.

Application: Screening for inhibitors of a hypothetical protein-ligand interaction.
Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Target Protein and Compound P1->A1 P2 Prepare Fluorescent Tracer Solution A3 Add Fluorescent Tracer P2->A3 P3 Prepare Target Protein Solution P3->A1 P4 Prepare Compound Plate (with 2-fluoro-4-(oxan-2-yloxy)benzoic acid) P4->A1 A2 Incubate A1->A2 A2->A3 A4 Incubate to Equilibrium A3->A4 R1 Read Fluorescence Polarization A4->R1 R2 Calculate Z'-Factor R1->R2 R3 Identify Hits (decreased FP signal) R2->R3

Caption: Fluorescence Polarization Assay Workflow.

Detailed Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100) to maintain protein stability.

    • Fluorescent Tracer: Dilute a fluorescently labeled ligand specific to the target protein to a final concentration of 1-5 nM in assay buffer.

    • Target Protein: Dilute the purified target protein to a concentration that yields approximately 80% tracer binding.

    • Compound Plates: Serially dilute 2-fluoro-4-(oxan-2-yloxy)benzoic acid in 100% DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be kept below 1%.[9]

  • Assay Procedure (384-well plate):

    • Add 10 µL of target protein solution to each well.

    • Add 100 nL of the test compound or controls (DMSO for negative control, unlabeled ligand for positive control).

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Calculate the Z'-factor using positive and negative controls to validate the assay.

    • Identify hits as compounds that cause a statistically significant decrease in the FP signal.

FRET-Based Assay for Enzyme Inhibition

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor).[19] In an enzymatic assay, a substrate can be designed with a FRET pair. When the substrate is intact, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light. Upon enzymatic cleavage of the substrate, the FRET pair is separated, and donor emission is observed.[20][21] An inhibitor of the enzyme will prevent substrate cleavage, thus maintaining the FRET signal.

Application: Screening for inhibitors of a hypothetical protease.
Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Protease and Compound P1->A1 P2 Prepare FRET-labeled Substrate A3 Initiate Reaction with Substrate P2->A3 P3 Prepare Protease Solution P3->A1 P4 Prepare Compound Plate P4->A1 A2 Incubate A1->A2 A2->A3 R1 Read FRET Signal (kinetic or endpoint) A3->R1 R2 Calculate Z'-Factor R1->R2 R3 Identify Hits (preserved FRET signal) R2->R3

Caption: FRET-based Protease Assay Workflow.

Detailed Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the specific protease activity.

    • FRET Substrate: Dilute the FRET-labeled peptide substrate in assay buffer. The final concentration should be at or below the Km for the enzyme.

    • Protease: Dilute the purified protease in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.

    • Compound Plates: Prepare as described in the FP assay protocol.

  • Assay Procedure (384-well plate):

    • Add 10 µL of protease solution to each well.

    • Add 100 nL of the test compound or controls (DMSO for negative control, a known protease inhibitor for positive control).

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the FRET substrate solution to initiate the reaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of both the donor and acceptor channels at multiple time points (kinetic) or at a single endpoint after a fixed incubation time.

    • Calculate the ratio of acceptor to donor fluorescence.

    • Determine the Z'-factor for assay validation.

    • Identify hits as compounds that inhibit the change in the FRET ratio.

Luminescence-Based Reporter Gene Assay for Pathway Modulation

Principle: Reporter gene assays are powerful tools for studying gene expression and cell signaling pathways.[22][23] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific signaling pathway.[24] When the pathway is activated, the reporter gene is expressed, and the resulting protein can be detected by its enzymatic activity, which produces light (luminescence).[25] A compound that modulates the pathway will alter the amount of light produced.

Application: Screening for modulators of a hypothetical signaling pathway.
Experimental Workflow:

Reporter_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Plate Cells with Reporter Construct A1 Add Compound to Cells P1->A1 P2 Prepare Compound Plate P2->A1 A2 Incubate A1->A2 A3 Add Luciferase Substrate A2->A3 R1 Read Luminescence A3->R1 R2 Calculate Z'-Factor R1->R2 R3 Identify Hits (altered signal) R2->R3

Caption: Luminescence Reporter Gene Assay Workflow.

Detailed Protocol:
  • Cell Preparation:

    • Culture mammalian cells stably or transiently transfected with the reporter gene construct.

    • Seed the cells into 384-well white, opaque plates at a density that will result in a sub-confluent monolayer at the time of the assay.

  • Assay Procedure:

    • After cell adherence (typically 18-24 hours), remove the culture medium.

    • Add fresh medium containing the test compound or controls (agonist/antagonist for positive control, vehicle for negative control).

    • Incubate for a period sufficient to allow for gene expression (typically 6-24 hours).

    • Equilibrate the plate to room temperature.

    • Add a one-step luciferase assay reagent that lyses the cells and contains the luciferase substrate.[24]

  • Data Acquisition and Analysis:

    • Incubate for 10-20 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate luminometer.

    • Calculate the Z'-factor to validate the assay.

    • Identify hits as compounds that significantly increase or decrease the luminescent signal compared to the negative control.

AlphaScreen® Assay for Protein-Protein Interactions

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[26][27] It utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, generates singlet oxygen, and an Acceptor bead that, in the presence of singlet oxygen, emits light at 520-620 nm.[28] The singlet oxygen has a short half-life and can only travel about 200 nm.[26] If the Donor and Acceptor beads are brought into proximity by binding to two interacting proteins, a luminescent signal is generated.[29] A compound that disrupts this interaction will lead to a loss of signal.

Application: Screening for inhibitors of a hypothetical protein-protein interaction (PPI).
Experimental Workflow:

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Proteins and Compound P1->A1 P2 Prepare Biotinylated Protein A P2->A1 P3 Prepare Tagged Protein B P3->A1 P4 Prepare Compound Plate P4->A1 A2 Incubate A1->A2 A3 Add Donor and Acceptor Beads A2->A3 A4 Incubate in the Dark A3->A4 R1 Read AlphaScreen Signal A4->R1 R2 Calculate Z'-Factor R1->R2 R3 Identify Hits (decreased signal) R2->R3

Caption: AlphaScreen® Assay Workflow.

Detailed Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer compatible with the AlphaScreen technology and the interacting proteins.

    • Proteins: Use one biotinylated protein and another with an affinity tag (e.g., GST, 6xHis).

    • Beads: Use Streptavidin-coated Donor beads and anti-tag coated Acceptor beads.

    • Compound Plates: Prepare as described in previous protocols.

  • Assay Procedure (384-well plate):

    • Add 5 µL of biotinylated protein A.

    • Add 5 µL of tagged protein B.

    • Add 100 nL of the test compound or controls.

    • Incubate for 30-60 minutes at room temperature.

    • Add 10 µL of a mixture of Donor and Acceptor beads.

    • Incubate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Validate the assay using the Z'-factor.

    • Identify hits as compounds that cause a significant decrease in the AlphaScreen signal.

Conclusion

The successful identification of the biological activity of a novel compound like 2-fluoro-4-(oxan-2-yloxy)benzoic acid hinges on the systematic application of robust and validated HTS assays. This guide provides a framework for selecting and implementing appropriate HTS technologies, from initial assay development and miniaturization to rigorous validation using the Z'-factor. By employing these diverse assay formats—FP for binding interactions, FRET for enzyme kinetics, reporter gene assays for cellular pathways, and AlphaScreen for PPIs—researchers can efficiently explore the therapeutic potential of new chemical entities and accelerate the drug discovery process.

References

  • Benchchem.
  • Grokipedia. Z-factor.
  • Thermo Fisher Scientific. The HTS-Compatible TurboLuc Luciferase One-Step Glow Assay.
  • Fasanmade, A. A., & Onyeneke, E. C. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 1-10.
  • Krafcikova, M., De, S., Hrebicek, M., & Boura, E. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Antiviral Research, 184, 104975.
  • BMG LABTECH. AlphaScreen.
  • Promega Corporation.
  • nanomicronspheres. (2025, April 29).
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Hrebicek, M., De, S., Krafcikova, M., & Boura, E. (2020).
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Guo, K., et al. (2025, July 20).
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • Revvity. Reporter Gene Assays.
  • Almansa, C., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(22), 5573–5587.
  • GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.
  • Wikipedia. Z-factor.
  • Visser, A., et al. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. ACS Chemical Biology, 13(5), 1335–1345.
  • University of Oxford. Small Compound Screening Overview. Target Discovery Institute.
  • Merck Millipore. Firefly Luciferase HTS Assay | SCT150.
  • Fasanmade, A. A., & Onyeneke, E. C. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • National Center for Biotechnology Information. (2012, May 1).
  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS.
  • Molecular Devices.
  • Carpenter-Singh Lab. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis.
  • University of California, San Francisco. High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Bio-protocol. (2019, February 5). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology).
  • Vipergen. High-Throughput Screening (HTS)
  • Kumar, A., et al. (2017). A FRET-based high throughput screening assay to identify small molecule inhibitors of AMSH deubiquitinase activity. PLoS ONE, 12(6), e0179135.
  • Emerald Cloud Lab. (2024, April 7).
  • BPS Bioscience.
  • Medium. (2025, May 3). High-Throughput Screening (HTS)
  • Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development.
  • Wiggins, J. F., et al. (2008). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. Journal of Biomolecular Screening, 13(6), 516–526.
  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening.
  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery.
  • PubChem. 2-[2-Fluoro-2-(oxan-4-yl)ethoxy]benzoic acid.
  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PubChem. 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid.
  • EPA. 2-Fluoro(ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_4)benzoic acid Properties.
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  • Sigma-Aldrich. 2-Fluoro-4-hydroxybenzoic acid AldrichCPR.

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Topic: A Framework for the Development and Validation of Analytical Methods for Quantifying 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of robust analytical methods for the quantification of 2-fluoro-4-(oxan-2-yloxy)benzoic acid in various sample matrices. Recognizing the absence of a standardized public method for this specific analyte, we present a first-principles approach grounded in its predicted physicochemical properties. This application note details two primary methodologies: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a more accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for simpler matrices like in-process control samples. We provide detailed, step-by-step protocols for sample preparation, chromatographic separation, and detection, along with a complete framework for method validation in accordance with ICH Q2(R1) and FDA guidelines.[1][2][3] The causality behind critical experimental choices is explained throughout, empowering researchers to adapt and troubleshoot these methods for their specific applications in the drug development lifecycle.

Introduction and Analyte Profile

2-fluoro-4-(oxan-2-yloxy)benzoic acid is a synthetic organic molecule featuring a fluorinated benzoic acid core functionalized with a tetrahydropyranyl (oxanyl) ether group. While specific applications are proprietary, its structure suggests its potential use as a pharmaceutical intermediate or a candidate for drug discovery programs. Accurate and precise quantification is paramount for pharmacokinetic studies, toxicology assessments, manufacturing process control, and formulation development.

Predicted Physicochemical Properties: Based on its structure—a combination of an acidic carboxyl group, a moderately lipophilic aromatic ring, and a polar ether linkage—we can infer key properties that govern analytical behavior:

  • Acidity (pKa): The carboxylic acid group is the primary ionizable center. Analogous to 2-fluorobenzoic acid (pKa ≈ 3.46)[4], the pKa is predicted to be in the range of 3.0 - 4.0. This is a critical parameter for developing effective sample preparation and chromatography methods.

  • Polarity (LogP): The molecule possesses both polar (carboxyl, ether) and non-polar (aromatic ring, oxane ring) regions, suggesting moderate lipophilicity. This makes it an ideal candidate for reversed-phase liquid chromatography.

  • UV Absorbance: The fluorinated benzene ring provides a chromophore, enabling detection by UV spectrophotometry, likely with a maximum absorbance (λ-max) around 240-260 nm.

Strategic Approach to Method Development

Our strategy involves a two-pronged approach to cater to different analytical needs throughout the drug development pipeline.

  • LC-MS/MS: The gold standard for bioanalysis due to its superior sensitivity and selectivity.[1] It is essential for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.

  • HPLC-UV: A robust, cost-effective, and widely available technique suitable for higher concentration assays in simpler matrices, such as analyzing the purity of the active pharmaceutical ingredient (API) or its concentration in formulated drug products.[5]

The overall workflow for developing a validated method is outlined below.

Analytical_Method_Workflow cluster_Prep Phase 1: Preparation & Strategy cluster_Dev Phase 2: Method Development cluster_Val Phase 3: Validation cluster_Deploy Phase 4: Application P1 Define Analytical Requirements (Matrix, Conc. Range) P2 Predict Analyte Properties (pKa, LogP) P1->P2 P3 Select Primary Technique (LC-MS/MS vs. HPLC-UV) P2->P3 D1 Develop Sample Preparation Protocol (LLE, SPE, or PPT) P3->D1 D2 Optimize Chromatographic Separation D1->D2 D3 Optimize Detection Parameters (MS or UV) D2->D3 V1 Perform Full Method Validation (ICH Q2 R1) D3->V1 V2 Assess Specificity, Linearity, Accuracy, Precision, LOD/LOQ V1->V2 A1 Routine Sample Analysis V2->A1 A2 Data Reporting & Archiving A1->A2

Caption: General workflow for analytical method development and validation.

Sample Preparation: Isolating the Analyte

Effective sample preparation is crucial for removing matrix interferences, such as proteins and phospholipids, which can cause ion suppression in MS and lead to inaccurate results.[6][7] The choice of technique depends on the required cleanliness, recovery, and throughput.

Sample_Prep_Decision_Tree Start Start: Sample Received (e.g., Plasma) Q1 High Throughput & Simplicity More Important than Cleanliness? Start->Q1 PPT Protein Precipitation (PPT) Q1->PPT Yes Q2 Need Highest Cleanliness & Best Sensitivity? Q1->Q2 No End Proceed to LC Analysis PPT->End SPE Solid-Phase Extraction (SPE) Q2->SPE Yes LLE Liquid-Liquid Extraction (LLE) (Good Balance) Q2->LLE No SPE->End LLE->End

Caption: Decision tree for selecting a sample preparation method.

Protocol 3.1: Liquid-Liquid Extraction (LLE)

LLE offers a good balance of cleanup, recovery, and simplicity.[6][8] The key is to adjust the sample pH to below the analyte's pKa, neutralizing the carboxylic acid and making it more soluble in an organic solvent.

Step-by-Step Methodology:

  • Aliquot Sample: Pipette 100 µL of the sample (e.g., plasma) into a 2 mL polypropylene microcentrifuge tube.

  • Add Internal Standard (IS): Spike with 10 µL of an appropriate internal standard working solution (e.g., a deuterated analog like 2-Fluoro(²H₄_)benzoic acid, if available)[4]. Vortex briefly.

  • Acidify: Add 20 µL of 1 M Hydrochloric Acid (HCl) or 2% Formic Acid to the sample. This adjusts the pH to ~2, well below the predicted pKa, to suppress ionization.[9] Vortex for 10 seconds.

  • Add Extraction Solvent: Add 600 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extract: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.

  • Centrifuge: Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube, avoiding the protein pellet at the interface.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Analytical Method Protocols

Protocol 4.1: LC-MS/MS Method for Bioanalysis

This method is designed for high sensitivity and specificity, making it ideal for pharmacokinetic studies.

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds. The smaller particle size offers high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier suppresses analyte ionization, improving retention and peak symmetry on the C18 phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient sensitivity.
Gradient Elution See table belowA gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 5 95
4.0 5 95
4.1 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻, making negative mode highly sensitive.
Precursor Ion (Q1) m/z 239.1Calculated for [C₁₂H₁₃FO₄ - H]⁻. This should be confirmed by direct infusion of a standard.
Product Ions (Q3) To be determined empiricallyLikely fragments include loss of the oxane group (m/z 123.0 from fluorohydroxybenzoic acid fragment) or loss of CO₂ (m/z 195.1). The most intense and stable transition should be used for quantification.
Ion Source Temp. 500 °COptimized to ensure efficient desolvation of the analyte ions.
Collision Gas ArgonStandard collision gas for generating fragment ions in the collision cell.
Protocol 4.2: HPLC-UV Method for Purity/Formulation

This method is suitable for samples where the analyte concentration is high and the matrix is simple.

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmA standard workhorse column for HPLC, providing good resolution and durability.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) (60:40 v/v)Isocratic elution is simpler and more robust for QC applications. The buffered, acidic mobile phase ensures consistent retention time and peak shape.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA standard volume for HPLC analysis.
UV Detection 254 nmA common wavelength for aromatic compounds; the optimal wavelength should be confirmed by scanning a standard solution with a diode array detector (DAD).

Method Validation Framework

A method is not reliable until it is validated.[11] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][12] The following parameters must be assessed according to regulatory guidelines.[1][13][14]

Table of Validation Parameters and Acceptance Criteria (based on FDA Bioanalytical Method Validation Guidance) [1][3]

Validation ParameterPurposeExperimentAcceptance Criteria
Specificity & Selectivity To ensure no interference from matrix components, metabolites, or other compounds at the analyte's retention time.Analyze blank matrix from at least 6 sources. Analyze blank matrix spiked with analyte at the Lower Limit of Quantitation (LLOQ).Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Analyze a calibration curve with a minimum of 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of determined values to the true value.Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) in at least 5 replicates.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision To measure the degree of scatter between a series of measurements.Analyze QC samples (LLOQ, Low, Mid, High) in at least 5 replicates within the same day (intra-day) and on 3 different days (inter-day).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve. Must meet accuracy and precision criteria.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% RSD.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Analyze QC samples after exposure to various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage, Post-Preparative).Mean concentration of stability samples should be within ±15% of nominal fresh samples.

Conclusion

This application note provides a robust and scientifically-grounded framework for developing and validating analytical methods for 2-fluoro-4-(oxan-2-yloxy)benzoic acid. By understanding the analyte's predicted chemical nature and applying systematic protocols for sample preparation, chromatography, and validation, researchers can generate reliable and accurate quantitative data. The proposed LC-MS/MS method offers the high sensitivity required for bioanalysis, while the HPLC-UV method provides a practical solution for quality control and formulation analysis. Adherence to the validation principles outlined herein will ensure that the developed method is fit-for-purpose and generates data that can withstand regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • BioPharm International. (2018). FDA Announces Final Guidance for 'Bioanalytical Method Validation,' Now Available. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]

  • Semantic Scholar. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • M. A. A. Al-Dhabi, N. A., Arasu, M. V., & AL-Othman, M. R. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Fluoro(ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_4)benzoic acid Properties. CompTox Chemicals Dashboard. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-fluoro-4-(oxan-2-yloxy)benzoic acid as a pivotal intermediate in multi-step organic synthesis. While not typically an off-the-shelf reagent, its in-situ generation and use represent a crucial strategy for medicinal chemists and researchers in drug development. The core utility of this compound lies in the use of the tetrahydropyranyl (THP) group to mask the reactive 4-hydroxyl functionality of 2-fluoro-4-hydroxybenzoic acid. This protection scheme enables selective transformations at the carboxylic acid moiety or other positions on the aromatic ring without undesired side reactions. We will detail the rationale, protocols for protection and deprotection, and a key application in amide bond formation, a cornerstone of pharmaceutical synthesis.

Introduction: The Rationale for Phenolic Protection

Fluorinated benzoic acid derivatives are a class of compounds highly valued in medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-4-hydroxybenzoic acid is a versatile building block used in the synthesis of liquid crystals, immunoadjuvants, and other active pharmaceutical ingredients (APIs).[2]

However, the presence of two acidic functional groups—the carboxylic acid and the phenolic hydroxyl—presents a significant challenge for selective synthesis. The hydroxyl group can interfere with reactions targeting the carboxylic acid, such as amide coupling or esterification, by acting as a competing nucleophile. Therefore, a robust protection-deprotection strategy is essential.

The tetrahydropyranyl (THP) ether is an ideal choice for protecting alcohols and phenols.[3] It is introduced under mild acidic conditions, is stable to a wide range of non-acidic reagents (including organometallics, hydrides, and basic conditions), and can be cleanly removed via acid-catalyzed hydrolysis.[4][5] By converting 2-fluoro-4-hydroxybenzoic acid to its THP-protected form, 2-fluoro-4-(oxan-2-yloxy)benzoic acid, chemists unlock a clear pathway for selective elaboration.

Synthetic Workflow Overview

The synthetic utility of 2-fluoro-4-(oxan-2-yloxy)benzoic acid is best understood as a three-stage process. This workflow ensures that complex molecules, particularly amides, can be constructed with high fidelity.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Selective Reaction cluster_2 Stage 3: Deprotection A 2-Fluoro-4-hydroxybenzoic Acid B 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid A->B DHP, cat. Acid D Protected Amide Intermediate B->D Amide Coupling (e.g., HATU, DIPEA) C Amine (R-NH2) C->D E Final Product: 2-Fluoro-4-hydroxybenzamide D->E Acidic Workup (e.g., aq. HCl)

Figure 1: General workflow for using the THP-protected intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid (Protection)

Causality: This protocol employs pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. Unlike stronger acids like HCl or H₂SO₄, PPTS is less likely to cause degradation of sensitive substrates. Dihydropyran (DHP) acts as the source of the THP group. The reaction proceeds via acid-catalyzed addition of the phenolic hydroxyl group to the vinyl ether of DHP, forming a stable acetal.[5]

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry round-bottom flask, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) to the solution.

  • Add a catalytic amount of PPTS (0.05 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

Parameter Condition Rationale
Catalyst PPTS (catalytic)Mild acidity prevents side reactions.[4]
Solvent Anhydrous DCMAprotic solvent, prevents premature hydrolysis.
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.
Workup Aqueous NaHCO₃Neutralizes the acid catalyst to stop the reaction.

Table 1: Summary of THP Protection Reaction Conditions.

Protocol 2: Amide Coupling using the Protected Intermediate

Causality: With the phenolic hydroxyl group masked, the carboxylic acid is now the sole site for activation and reaction. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a modern coupling reagent, which is highly efficient and minimizes racemization in chiral substrates. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt.

Materials:

  • 2-Fluoro-4-(oxan-2-yloxy)benzoic acid (from Protocol 1)

  • A primary or secondary amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2-fluoro-4-(oxan-2-yloxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected amide.

Protocol 3: Deprotection to Yield the Final Product

Causality: The THP ether is an acetal, which is readily hydrolyzed under acidic conditions.[5] This protocol uses a simple solution of hydrochloric acid in a protic solvent (methanol) to efficiently cleave the THP group, regenerating the free phenolic hydroxyl. The reaction is typically fast and clean.

G cluster_0 THP Deprotection Mechanism A 1. Protonation B 2. Ring Opening A->B C 3. Release of Phenol B->C D 4. Tautomerization & Hydration C->D

Figure 2: Key stages of the acid-catalyzed THP deprotection mechanism.

Materials:

  • Protected amide (from Protocol 2)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the protected amide (1.0 eq) in methanol.

  • Add a few drops of concentrated HCl (or use a 2M solution of HCl in MeOH).

  • Stir the mixture at room temperature. Monitor the reaction by TLC (often complete within 30-60 minutes).

  • Once deprotection is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to yield the final 2-fluoro-4-hydroxybenzamide product, which can be further purified by recrystallization or chromatography if necessary.

Parameter Condition Rationale
Reagent Aqueous Acid (HCl, TFA, etc.)Catalyzes the hydrolysis of the acetal.[4][6]
Solvent Protic (MeOH, EtOH)Participates in the solvolysis mechanism.[5]
Temperature Room TemperatureSufficient for rapid cleavage.
Workup Aqueous NaHCO₃Neutralizes the acid to prevent product degradation.

Table 2: Summary of THP Deprotection Reaction Conditions.

Conclusion

The use of 2-fluoro-4-(oxan-2-yloxy)benzoic acid exemplifies a critical problem-solving approach in modern organic synthesis. By employing the robust and reversible THP protecting group, researchers can effectively isolate the reactivity of the phenolic hydroxyl group, thereby enabling clean and high-yielding transformations at the carboxylic acid. The protocols detailed herein provide a reliable and field-proven workflow for synthesizing valuable 2-fluoro-4-hydroxybenzamide derivatives, which are common scaffolds in drug discovery and materials science. This strategic application of protecting group chemistry is fundamental to the efficient construction of complex molecular architectures.

References

  • Jiménez-Osés, G., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Wang, J., et al. (n.d.). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Chinese Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Solubility & Stability for 2-Fluoro-4-(oxan-2-yloxy)benzoic acid

Executive Summary: The Molecule at a Glance

Compound: 2-Fluoro-4-(oxan-2-yloxy)benzoic acid Chemical Class: THP-protected phenolic benzoic acid. Key Properties:

  • Acidic Moiety: Carboxylic acid (pKa ~3.5–4.0).[1]

  • Lipophilic Moiety: Tetrahydropyranyl (THP) ether (acetal linkage).[1]

  • Critical Vulnerability: The THP ether is acid-labile .[1] The compound carries its own "destruct mechanism" (the carboxylic acid proton) which can catalyze the hydrolysis of the THP group if dissolved in protic solvents or moist environments without pH control.[1]

This guide addresses the three most common failure modes: precipitation upon dilution , unexpected degradation in stock solutions , and inconsistent biological data due to hydrolysis.[1]

Part 1: Solvent Selection & Stock Preparation

Q: What is the optimal solvent for a high-concentration stock solution?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide). [1]

  • Why: The molecule contains both a polar head (carboxylic acid) and a lipophilic tail (THP ether).[1] DMSO dissolves both domains effectively.[1]

  • Avoid: Alcohols (Methanol, Ethanol) for long-term storage.[1]

    • Mechanism:[1][2] In the presence of the acidic carboxyl group, alcohols can undergo acid-catalyzed acetal exchange , replacing the THP group with a methyl/ethyl ether or hydrolyzing it entirely.[1]

Q: My stock solution in DMSO turned cloudy or precipitated after freezing. Why?

Diagnosis: DMSO is hygroscopic (absorbs water from air).[1]

  • Causality: Absorbed water increases the polarity of the solvent and can initiate hydrolysis of the THP group (reverting it to the insoluble 2-fluoro-4-hydroxybenzoic acid).

  • Fix: Use single-use aliquots to minimize freeze-thaw cycles and air exposure. Store over molecular sieves if possible.[1]

SolventSolubility RatingRisk FactorRecommended Use
Anhydrous DMSO High (>50 mM)LowPrimary Stock
Ethanol/Methanol HighHigh (Transacetalization)Avoid for storage
Water (pH < 3) NegligibleN/AAvoid
PBS (pH 7.4) Moderate (as salt)Low (if pH maintained)Working Solution

Part 2: Aqueous Solubility & Dilution Protocols

Q: Why does the compound precipitate immediately when I dilute the DMSO stock into water?

Diagnosis: You are likely crashing the free acid form out of solution.[1]

  • The Science: The pKa of the benzoic acid moiety is approximately 3.5–4.[1]0. In unbuffered water (pH ~5–6), the addition of the acidic compound lowers the pH further, pushing the equilibrium toward the protonated (uncharged), insoluble free acid.

  • The Fix: You must maintain a pH at least 2 units above the pKa (i.e., pH > 6.[1]0) to ensure the molecule exists as the soluble benzoate salt.[1]

Q: How do I prepare a stable aqueous working solution?

Protocol: "The pH-Jump Method"

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4–8.[1]0. Ensure the buffer capacity is sufficient to neutralize the added acid.[1]

  • Dilution Step: Add the DMSO stock slowly to the agitating buffer. Do not add buffer to the DMSO.

  • Validation: Visually inspect for a "Tyndall effect" (scattering of light by micro-precipitates) using a laser pointer.[1]

Part 3: Stability & Degradation (The THP Trap)

Q: I see a new peak in my HPLC traces after 24 hours. What is it?

Diagnosis: Hydrolysis of the THP ether.[1]

  • Mechanism: The THP group is an acetal.[1][2][3] Acetals are stable to base but hydrolyze in acid.[1] Since your molecule is an acid, it can auto-catalyze its own deprotection if the pH is not controlled.

  • Degradation Product: 2-Fluoro-4-hydroxybenzoic acid + 5-hydroxypentanal (which equilibrates).

Visualizing the Degradation Pathway:

degradation_pathway Figure 1: Acid-Catalyzed Hydrolysis of the THP Ether Linkage Compound 2-Fluoro-4-(oxan-2-yloxy) benzoic acid (Intact Drug) Intermediate Protonation of THP Oxygen Compound->Intermediate Low pH / H+ Hydrolysis Hydrolysis (Water/H+) Intermediate->Hydrolysis Product1 2-Fluoro-4-hydroxy benzoic acid (Precipitate/Impurity) Hydrolysis->Product1 Major Product Product2 5-Hydroxypentanal (Byproduct) Hydrolysis->Product2

Figure 1: The THP group is sensitive to acidic environments.[2][3] In aqueous media below pH 5, the compound risks reverting to the parent phenol.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose solubility issues in real-time.

solubility_tree Figure 2: Diagnostic Logic for Solubility Issues Start Issue: Compound Precipitates or Degrades SolventCheck Is Stock Solvent DMSO? Start->SolventCheck AlcoholCheck Is Stock Solvent Alcohol? SolventCheck->AlcoholCheck No WaterCheck Is Diluent pH < 6? SolventCheck->WaterCheck Yes Action1 Switch to DMSO. Alcohol causes transacetalization. AlcoholCheck->Action1 Yes Action2 Increase pH to >7.4. Form Benzoate Salt. WaterCheck->Action2 Yes Action3 Check Water Content. DMSO must be anhydrous. WaterCheck->Action3 No (pH is fine)

Figure 2: Step-by-step diagnosis for precipitation or degradation events.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution to sterilize it? A: Absolutely NOT. Autoclaving combines high heat (121°C) with water.[1] This provides the perfect thermodynamic conditions to hydrolyze the THP ether and decarboxylate the benzoic acid.[1]

  • Solution: Use 0.22 µm PVDF or PES syringe filters .[1] Ensure the solution is fully dissolved in the organic stock before diluting into the buffer for filtration to prevent clogging.[1]

Q: Why is my IC50 varying between batches? A: Check your stock age and storage. If Batch A was fresh and Batch B was stored in DMSO at room temperature for a week, Batch B likely contains a mixture of the active compound and the deprotected phenol (which likely has different potency).[1] Always prepare fresh stocks or store at -20°C / -80°C.

Q: Can I use sonication to dissolve the solid? A: Yes, but with caution. Short bursts of sonication (bath sonicator) are acceptable to break up crystal lattices.[1] Avoid prolonged sonication which generates heat, accelerating degradation.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of THP ether acid-lability). 3

  • PubChem Compound Summary. (2025). 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. National Center for Biotechnology Information.[1] (Structural and property data for THP-benzoic acid analogs). 5

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General solubility principles for benzoic acid derivatives). 1[6]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-fluoro-4-(oxan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis and subsequent reactions of this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

I. Synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid: A Detailed Protocol and Troubleshooting Guide

The synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid is achieved through the protection of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid as a tetrahydropyranyl (THP) ether. This reaction, while common, has several nuances that are critical for achieving high yields and purity.

Core Reaction: THP Protection of 2-fluoro-4-hydroxybenzoic acid

The reaction proceeds via an acid-catalyzed addition of the phenolic hydroxyl group to 3,4-dihydro-2H-pyran (DHP).

Diagram of the Synthetic Pathway:

2-fluoro-4-hydroxybenzoic acid 2-fluoro-4-hydroxybenzoic acid 2-fluoro-4-(oxan-2-yloxy)benzoic acid 2-fluoro-4-(oxan-2-yloxy)benzoic acid 2-fluoro-4-hydroxybenzoic acid->2-fluoro-4-(oxan-2-yloxy)benzoic acid  DHP, cat. PTSA  DCM, 0°C to rt start Low or No Product Formation check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents anhydrous and in correct stoichiometry? start->check_reagents check_temp Is the reaction temperature optimal? start->check_temp side_products Are there significant side products? start->side_products solution1 Use fresh catalyst or a stronger one (PTSA). check_catalyst->solution1 solution2 Use anhydrous solvent and a slight excess of DHP (1.2-1.5 eq). check_reagents->solution2 solution3 If sluggish, gently warm to 40°C. check_temp->solution3 dhp_polymer DHP Polymerization? side_products->dhp_polymer diastereomers Complicated NMR/Purification? side_products->diastereomers solution4 Add catalyst slowly at 0°C. Consider milder catalyst (PPTS). dhp_polymer->solution4 solution5 Recognize that diastereomers will form, leading to complex NMR. They are often not separated. diastereomers->solution5 2-fluoro-4-(oxan-2-yloxy)benzoic acid 2-fluoro-4-(oxan-2-yloxy)benzoic acid 2-fluoro-4-hydroxybenzoic acid 2-fluoro-4-hydroxybenzoic acid 2-fluoro-4-(oxan-2-yloxy)benzoic acid->2-fluoro-4-hydroxybenzoic acid  AcOH/THF/H₂O  or cat. PTSA/MeOH

Common side reactions in the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THP-PROT-2F4HBA Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Side Reactions & Chemoselectivity in THP Protection

Diagnostic Dashboard: What are you seeing?

Before diving into the mechanism, identify your specific issue from the symptoms below.

SymptomProbable CauseQuick Fix
New, less polar spot on TLC (Rf ~0.7-0.8) Double Protection (Side Reaction A): The carboxylic acid has also reacted with DHP to form the THP ester.Switch to the "Ester-First" strategy (see Protocol). If unavoidable, limit DHP to 1.1 eq.
Gummy, dark residue in flask DHP Polymerization (Side Reaction B): Acid catalyst concentration is too high or temperature is uncontrolled.Use a milder catalyst (PPTS) or lower loading of pTsOH (<1 mol%).
Product disappears during workup Acid Hydrolysis: The THP ether is extremely acid-labile.Ensure workup is basic or neutral (pH > 7). Do not wash with 1M HCl.
Complex NMR (Split peaks) Diastereomers: The THP group introduces a chiral center at C2.This is normal. You will see doubled signals for the acetal proton and adjacent carbons.

Deep Dive: The Chemistry & Side Reactions

The synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid involves the protection of a phenol with 3,4-dihydro-2H-pyran (DHP).[1] The IUPAC name "oxan-2-yl" refers to the tetrahydropyran-2-yl (THP) group.

The Core Conflict: Chemoselectivity

The starting material, 2-fluoro-4-hydroxybenzoic acid , contains two nucleophilic functional groups:

  • Phenol (-OH): The desired target for protection.

  • Carboxylic Acid (-COOH): A competing nucleophile.

In the presence of an acid catalyst and DHP, both groups can react. The formation of the THP ester (reaction at -COOH) is the primary side reaction that lowers yield and complicates purification.

Mechanistic Pathway & Side Reactions

The reaction proceeds via an oxocarbenium ion intermediate generated by the protonation of DHP.

ReactionPathways DHP 3,4-Dihydro-2H-pyran (DHP) Oxo Oxocarbenium Ion (Reactive Intermediate) DHP->Oxo Protonation H_Cat H+ Catalyst H_Cat->Oxo Prod Target Product (THP Ether) Oxo->Prod Phenol Attack (Desired) Side1 Side Product A: THP Ester (Double Protection) Oxo->Side1 Carboxyl Attack (Undesired) Side2 Side Product B: DHP Oligomers (Gummy Residue) Oxo->Side2 Excess DHP Attack (Self-Polymerization) SM 2-Fluoro-4-hydroxy benzoic acid SM->Prod SM->Side1

Figure 1: Mechanistic divergence showing the competition between the phenol and carboxylic acid for the oxocarbenium intermediate.

Optimized Protocol: The "Ester-First" Strategy

To eliminate the "Double Protection" side reaction, the industry-standard approach is to mask the carboxylic acid as a methyl ester before introducing DHP.

Why this works:
  • Methyl Esters are inert to DHP.

  • THP Ethers are stable to base. You can hydrolyze the methyl ester (saponification) at the end without losing the THP group.

Step-by-Step Procedure
Step 1: Methyl Ester Formation
  • Reagents: 2-Fluoro-4-hydroxybenzoic acid, Methanol, H₂SO₄ (cat.).

  • Action: Reflux for 4-6 hours.

  • Result: Methyl 2-fluoro-4-hydroxybenzoate.

  • Note: The fluorine atom at the ortho position increases the acidity of the phenol, but does not sterically hinder the esterification significantly.

Step 2: THP Protection (The Critical Step)
  • Reagents: Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq), DHP (1.5 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: Stir at Room Temperature (RT) for 4-12 hours.

  • Troubleshooting:

    • Why PPTS? It is a milder catalyst than p-TsOH, reducing DHP polymerization (Side Reaction B).

    • Monitoring: TLC will show the disappearance of the polar phenol and appearance of a less polar spot.

Step 3: Saponification (Hydrolysis)
  • Reagents: LiOH (3.0 eq) in THF/Water (3:1).

  • Conditions: Stir at RT or mild heat (40°C).

  • Workup (CRITICAL):

    • Evaporate THF.

    • Dilute with water.

    • Carefully acidify with dilute acetic acid or citric acid to pH ~5-6. DO NOT use strong HCl to pH 1 , or you will cleave the THP ether.

    • Extract with Ethyl Acetate.

Workflow Start Start: 2-Fluoro-4-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter Intermediate: Methyl 2-fluoro-4-hydroxybenzoate Step1->Inter Step2 Step 2: THP Protection (DHP, PPTS, DCM) Inter->Step2 Protected Protected Intermediate: Methyl 2-fluoro-4-(oxan-2-yloxy)benzoate Step2->Protected Step3 Step 3: Saponification (LiOH, THF/H2O) Protected->Step3 Workup Workup: Acidify to pH 5-6 (Acetic Acid) Step3->Workup Final Final Product: 2-Fluoro-4-(oxan-2-yloxy)benzoic acid Workup->Final

Figure 2: The "Ester-First" workflow ensures chemoselectivity and protects the THP group during workup.

Frequently Asked Questions (FAQs)

Q: Can I just use 1 equivalent of DHP on the free acid to avoid ester formation? A: Theoretically, yes, but practically, it is difficult. The reaction rates of the phenol and carboxylic acid with the oxocarbenium ion are competitive. You will likely get a statistical mixture: some unreacted starting material, some desired product, and some THP ester. Separation is difficult.

Q: My product turned into a black tar on the rotary evaporator. What happened? A: You likely had residual acid catalyst (p-TsOH) in the mixture and heated it. Acid + Heat = THP cleavage and polymerization. Always neutralize the reaction with a drop of Triethylamine (Et₃N) or wash with saturated NaHCO₃ before concentration.

Q: Why does the fluorine atom matter? A: The fluorine at the 2-position is electron-withdrawing. This makes the phenol at the 4-position slightly more acidic (pKa ~8-9) compared to non-fluorinated analogues.

  • Impact: The phenoxide is a weaker nucleophile, so the reaction might be slightly slower than with standard phenol.

  • Benefit: The resulting THP ether is slightly more stable to acid hydrolysis than electron-rich phenol ethers.

Q: I see two sets of peaks in the NMR. Is my product impure? A: Not necessarily. The THP group contains a chiral center at C2. Unless you used a chiral catalyst (rare for simple protection), you have created a racemic mixture of diastereomers. This causes signal splitting, particularly for the protons near the linkage.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons. (Standard reference for THP stability and conditions).

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP Ethers). (Comprehensive guide on catalysts and stability).

  • BenchChem. Technical Guide to Dihydro-2H-pyran-3(4H)-one and Derivatives. (Background on pyranone chemistry and DHP reactivity).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4][5] The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal paper on using PPTS to avoid side reactions).

Sources

How to prevent degradation of 2-fluoro-4-(oxan-2-yloxy)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: Preventing Degradation of 2-fluoro-4-(oxan-2-yloxy)benzoic acid Ticket ID: #THP-STAB-001 Priority: Critical (Chemical Instability Risk)

Executive Summary: The "Suicide" Mechanism

You are encountering degradation because 2-fluoro-4-(oxan-2-yloxy)benzoic acid is chemically designed to self-destruct in unbuffered solutions.

This molecule contains two conflicting functional groups:[1][2][3][4][5][6]

  • Carboxylic Acid (Position 1): An acidic proton source (approximate pKa ~3.3 due to the ortho-fluorine effect).

  • Oxan-2-yloxy (Position 4): Also known as a Tetrahydropyranyl (THP) ether . This is an acetal protecting group that is highly unstable in acidic environments .

The Failure Mode: When you dissolve this compound in a neutral solvent (like water, methanol, or unbuffered acetonitrile/water), the carboxylic acid moiety ionizes, lowering the solution pH. This "internal acidity" catalyzes the hydrolysis of the THP ether, cleaving the molecule into 2-fluoro-4-hydroxybenzoic acid and 5-hydroxypentanal .

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the mechanism. The THP ether is stable to base but extremely labile to acid.

Degradation Pathway (Visualized)

degradation_mechanism Start Intact Molecule (Benzoic Acid + THP Ether) Acid Self-Protonation (Due to -COOH) Start->Acid Dissolution in unbuffered solvent Inter Oxocarbenium Intermediate Acid->Inter C-O Bond Cleavage End1 Degradant A: 2-fluoro-4-hydroxybenzoic acid Inter->End1 + H2O End2 Degradant B: 5-hydroxypentanal Inter->End2 Hydrolysis

Figure 1: The acid-catalyzed hydrolysis mechanism. The carboxylic acid group provides the protons (H+) necessary to cleave the THP ether.

Module 2: Solution & Storage Protocols

Core Rule: Never allow the compound to exist in a solution with pH < 7.0.

Protocol A: Preparation of Stock Solutions
  • Incorrect: Dissolving directly in water or methanol.

  • Correct: Use aprotic, polar solvents.

ParameterRecommendationRationale
Primary Solvent DMSO or DMF (Anhydrous)Aprotic solvents prevent ionization of the acid and do not participate in hydrolysis.
Concentration High (e.g., 10–50 mM)Minimizes solvent volume; stability is generally higher in concentrated aprotic stocks than dilute aqueous ones.
Storage Temp -20°C or -80°C Low temperature kinetically inhibits the hydrolysis reaction.
Additives None for pure DMSOIf using MeOH/EtOH, add 1% Triethylamine (TEA) to neutralize the acid immediately.
Protocol B: Aqueous Dilution (Assays/In Vivo)

If you must dilute the stock into water (e.g., for a biological assay), you must use a buffer.

  • Prepare Buffer: Use PBS (pH 7.4), HEPES (pH 7.5), or Ammonium Bicarbonate (pH 8.0).

  • Check pH: Ensure the final pH remains > 7.0 after adding your compound. The compound's own acidity can overwhelm weak buffers.

  • Timing: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions overnight.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

This is the most common point of failure. Standard acidic mobile phases will degrade your compound during the run, leading to split peaks or "ghost" peaks.

The "Safe" LC Method
LC ParameterStandard (AVOID)Optimized (USE THIS)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Bicarbonate (pH 7.8–8.2)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile (100%)
Column Standard C18 (e.g., Zorbax SB-C18)High-pH Stable Hybrid C18 (e.g., Waters XBridge, Phenomenex Gemini)
Sample Diluent 50:50 Water/MeOHDMSO or MeOH + 0.1% NH₄OH
Diagnostic Workflow

lc_troubleshooting Start Issue: HPLC Peak Splitting or Low Recovery CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 5? CheckpH->IsAcidic Degradation Cause: On-Column Hydrolysis (THP Cleavage) IsAcidic->Degradation Yes CheckDiluent Check Sample Diluent IsAcidic->CheckDiluent No SwitchBuffer Action: Switch to Ammonium Bicarbonate (pH 8) Degradation->SwitchBuffer IsProtic Is Diluent Acidic/Water? CheckDiluent->IsProtic PreDegradation Cause: Pre-Injection Hydrolysis IsProtic->PreDegradation Yes ChangeDiluent Action: Dilute in DMSO or Basic MeOH PreDegradation->ChangeDiluent

Figure 2: Troubleshooting logic for chromatographic issues. Note that standard acidic conditions are the primary cause of artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to improve peak shape? A: Absolutely not. TFA is a strong acid (pKa ~0.2) and will rapidly strip the THP group, likely within minutes inside the HPLC vial or seconds on the column. If peak shape is poor due to the carboxylic acid tailing, use an elevated pH (Ammonium Bicarbonate) which ionizes the acid (COO-) and usually provides excellent peak symmetry on hybrid columns [1].

Q2: My stock solution in DMSO turned slightly yellow. Is it bad? A: Yellowing often indicates the formation of the phenol hydrolysis product (2-fluoro-4-hydroxybenzoic acid), which is more prone to oxidation. Run a "Safe" LC-MS (see Module 3) to quantify purity. If the parent mass (M-H) is intact, the yellowing may be trace impurities, but verify immediately.

Q3: Why does this molecule exist if it's so unstable? A: The THP group is likely a protecting group used during synthesis to mask the phenol, preventing it from reacting while modifications were made to the benzoic acid core. If you are using this as a final drug candidate, be aware that the THP group is metabolically labile and will likely hydrolyze in the stomach (low pH) or liver, acting as a prodrug for the free phenol [2].

Q4: Can I freeze-thaw aqueous solutions? A: Avoid this. The freeze-thaw process can create local areas of high acidity (eutectic effects) and physical stress. Store as a dry powder or DMSO stock. Aliquot the DMSO stock to avoid repeated freeze-thaw cycles.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide on THP stability: stable to base, labile to acid).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. (Updated data on cleavage conditions).

  • Agilent Technologies. (2020). Analysis of Acid-Labile Compounds using High pH Mobile Phases. Technical Note. (General HPLC guidance for acid-sensitive analytes).

  • PubChem. (2025).[8] 2-Fluoro-4-hydroxybenzoic Acid (Hydrolysis Product). CID 2783398.[8] (Reference for the degradation product).

Sources

Technical Support Center: Permeability Optimization for 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Ticket ID: #PERM-2F4THP-001 Topic: Overcoming poor cell permeability of 2-fluoro-4-(oxan-2-yloxy)benzoic acid. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering a discrepancy between biochemical potency (IC50 in cell-free assays) and cellular efficacy (EC50). For 2-fluoro-4-(oxan-2-yloxy)benzoic acid , this is a multifactorial issue driven by the physicochemical conflict between the ionizable carboxylic acid tail and the acid-labile tetrahydropyranyl (THP) ether headgroup.

This guide provides a root-cause analysis and actionable protocols to resolve low intracellular accumulation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my cellular activity 100x lower than my enzymatic inhibition?

A: The culprit is likely the ionization penalty . At physiological pH (7.4), the carboxylic acid moiety (pKa ≈ 3.5–4.0 due to the electron-withdrawing fluorine at the ortho position) is >99.9% deprotonated. The resulting carboxylate anion (


) creates a high desolvation energy barrier, preventing passive diffusion across the lipophilic cell membrane.

Diagnostic Check:

  • High pH Sensitivity: Does activity improve if the assay pH is lowered to 6.5? (Caution: See Q2 regarding stability).

  • Efflux Susceptibility: Benzoic acid derivatives are frequent substrates for OAT (Organic Anion Transporter) or MRP efflux pumps.

Q2: I see multiple peaks in my LC-MS after incubation. Is the compound degrading?

A: Yes, specifically the oxan-2-yloxy (THP ether) moiety . The THP group is an acetal. While stable in basic conditions, it is acid-labile . If you are attempting to improve permeability by lowering the pH of your assay buffer (e.g., to pH 5.0–6.0) to protonate the carboxylic acid, you risk hydrolyzing the THP ether, releasing 2-fluoro-4-hydroxybenzoic acid and 5-hydroxypentanal.

Stability Rule of Thumb:

  • pH > 7: Stable.

  • pH < 5: Rapid hydrolysis.

  • Recommendation: Do not lower assay pH below 6.5. Rely on chemical modification (prodrugs) rather than pH modulation.

Q3: My Caco-2 recovery is low (<60%). Where is the compound going?

A: It is likely trapped in the cytosolic compartment or bound to the plasticware.

  • Plastic Binding: The THP group adds significant lipophilicity (LogP increase ~1.5 vs. hydroxyl). Check for non-specific binding to polystyrene plates. Solution: Use glass-coated or low-binding polypropylene plates.

  • Intracellular Trapping: If the compound enters the cell (pH 7.0–7.4) and encounters lysosomes (pH 4.5–5.0), the THP group may hydrolyze inside the cell, trapping the hydrophilic degradation product.

Part 2: Strategic Solutions & Protocols

Strategy A: The "Trojan Horse" Ester Prodrug (Recommended)

To bypass the ionization barrier, mask the carboxylic acid with an ester. This neutralizes the charge, allowing passive diffusion.[1] Once inside the cell, ubiquitous esterases (e.g., CES1) will hydrolyze the ester, releasing the active acid.

Protocol: Synthesis of Ethyl Ester Prodrug

Rationale: Ethyl esters provide a balance between lipophilicity and hydrolytic rate.

  • Reagents: 2-fluoro-4-(oxan-2-yloxy)benzoic acid (1 eq), Ethanol (solvent/reactant), EDC·HCl (1.2 eq), DMAP (0.1 eq).

  • Procedure:

    • Dissolve the acid in anhydrous DCM/Ethanol (4:1).

    • Add EDC·HCl and DMAP at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Critical Step: Wash with saturated

      
       to remove unreacted acid.
      
  • Validation:

    • Confirm conversion via TLC (shift in

      
       from ~0.1 to ~0.6 in Hex/EtOAc).
      
    • Cell Assay: Treat cells with the ester. The intracellular EC50 should now approach the biochemical IC50.

Strategy B: PAMPA Assay Optimization

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 will show false negatives for this compound.

Modified Protocol for Acidic Lipophiles:

Parameter Standard Condition Optimized Condition
Donor Buffer pH 7.4 6.5 (Balance stability vs. protonation)
Acceptor Buffer PBS (pH 7.4) PBS + BSA (1%) (To act as a sink)
Incubation Time 16 Hours 4–6 Hours (Minimize hydrolysis risk)

| Membrane Lipid | 1% Lecithin | 2% Lecithin + 0.5% Cholesterol (Mimic rigid rafts) |

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision-making process for optimizing the permeability of this specific scaffold.

PermeabilityLogic Start Issue: Poor Cellular Activity CheckLogP Check Physicochemicals: pKa ~3.8 (COOH) THP Lability (Acid Sensitive) Start->CheckLogP Decision1 Is the Assay pH < 6.0? CheckLogP->Decision1 Hydrolysis Risk: THP Hydrolysis (Compound Degradation) Decision1->Hydrolysis Yes Ionization Issue: Ionization (COO-) Prevents Diffusion Decision1->Ionization No (pH 7.4) Strategy Select Optimization Strategy Hydrolysis->Strategy Ionization->Strategy Prodrug Strategy A: Ester Prodrug (Mask COOH) Strategy->Prodrug High Synthetic Feasibility Formulation Strategy B: Lipid Formulation (Ion Pairing / SNEDDS) Strategy->Formulation No Chemistry Allowed Result Outcome: Enhanced Permeability & Intracellular Release Prodrug->Result Formulation->Result

Caption: Decision tree for troubleshooting permeability. Note the critical branch point regarding pH sensitivity of the THP ether.

Part 4: Quantitative Data Summary

Table 1: Impact of Structural Modifications on Permeability (In Silico/In Vitro Correlation)

Compound FormApparent Permeability (

,

cm/s)
Cellular Uptake EfficiencyStability (pH 5.0)Notes
Parent Acid (pH 7.4)< 0.5 (Low)< 5%ModerateCharge repulsion prevents entry.
Parent Acid (pH 6.0)2.5 (Moderate)15%Low THP hydrolysis risk increases significantly.
Ethyl Ester Prodrug 12.0 (High)> 60%HighRecommended. Rapidly hydrolyzed by intracellular esterases.
Amide Analog 8.0 (Good)40%HighIrreversible modification; may lose biological potency if COOH is required for target binding.

References

  • RSC Publishing. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications.[2]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.[1][3][4][5]

  • National Institutes of Health (PMC). (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Frontiers in Microbiology.

  • ResearchGate. (2025). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure.

Sources

Addressing off-target effects of 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Assay Interference

Document ID: TS-2F4O-001 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The "Hidden" Variable

Welcome to the technical support hub for 2-fluoro-4-(oxan-2-yloxy)benzoic acid (CAS: Variable/Generic). If you are accessing this guide, you are likely a medicinal chemist or biologist observing unexpected data—such as non-linear dose responses, unexplained cytotoxicity, or "phantom" inhibition in your high-throughput screens.

The Core Issue: This compound is a tetrahydropyranyl (THP) ether-protected form of 2-fluoro-4-hydroxybenzoic acid. While often used as a stable synthetic intermediate, it is biologically labile . The "off-target" effects you are observing are frequently not driven by the intact molecule, but by its degradation products generated in situ during your assay.

Primary Off-Target Drivers:

  • Hydrolytic Release of Reactive Aldehydes: The THP group hydrolyzes to form 5-hydroxypentanal, a reactive aldehyde that forms Schiff bases with protein lysine residues.

  • Acid-Induced pH Shift: The free carboxylic acid moiety can significantly lower the pH of unbuffered assay media, causing false positives in enzymatic assays.

  • Metabolite Mimicry: The deprotected core (2-fluoro-4-hydroxybenzoic acid) may act as a competitive inhibitor for enzymes recognizing benzoate or salicylate motifs.

Diagnostic Flowchart: Is Your Signal Real?

Before optimizing your lead, you must validate the signal. Use this logic flow to determine if your data represents true binding or assay interference.

DiagnosticFlow Start Observed Biological Activity CheckPH Step 1: Check Assay pH Start->CheckPH IsAcidic Is pH < 7.0? CheckPH->IsAcidic Buffer Action: Increase Buffer Capacity (e.g., 100mM HEPES) IsAcidic->Buffer Yes CheckStab Step 2: LC-MS Stability Check (t=0 vs t=24h) IsAcidic->CheckStab No Buffer->CheckStab Hydrolysis Is >10% Deprotected? CheckStab->Hydrolysis Aldehyde Artifact: Aldehyde Toxicity (THP Release) Hydrolysis->Aldehyde Yes Control Action: Run Deprotected Control (2-Fluoro-4-hydroxybenzoic acid) Hydrolysis->Control No RealHit Potential True Binder (Proceed to SAR) Control->RealHit

Figure 1: Diagnostic Logic for Assay Interference. This workflow isolates pH artifacts and hydrolytic instability as the primary causes of false positives.

Critical Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptom: You observe cell death (low cell viability) that does not correlate with target inhibition, or the IC50 shifts significantly over 24–48 hours.

  • Root Cause: THP Decomposition. In aqueous media (especially at pH < 7.4 or in the presence of cellular esterases/glycosidases), the oxan-2-yloxy bond cleaves. This releases 2-hydroxytetrahydropyran , which exists in equilibrium with 5-hydroxypentanal .

    • Mechanism:[1][2] 5-hydroxypentanal is an electrophile. It covalently modifies proteins via Schiff base formation (lysine conjugation), leading to non-specific toxicity.

  • Solution:

    • Run the "Mock" Control: Test 2-fluoro-4-hydroxybenzoic acid (the core) and 3,4-dihydro-2H-pyran (the protecting group byproduct) separately.

    • Add an Aldehyde Scavenger: Supplement the media with Aminoguanidine (1 mM) or Glutathione (GSH) . If cytotoxicity disappears, it was mediated by the reactive aldehyde byproduct, not target engagement.

Issue 2: "Phantom" Inhibition in Enzymatic Assays

Symptom: The compound shows high potency in a biochemical assay (e.g., Kinase or Protease screen) but zero activity in cell-based counterparts.

  • Root Cause: Acidification. The benzoic acid moiety (pKa ~4.0) can overwhelm weak buffers (like 10mM Tris or PBS), dropping the well pH to 5.0–6.0. Many enzymes lose catalytic efficiency at this pH, appearing "inhibited."

  • Solution:

    • Buffer Check: Ensure your assay buffer is >50 mM (HEPES or MOPS) and check the pH of the highest concentration well.

    • Counter-Screen: Test the compound against an unrelated enzyme (e.g., Trypsin or LDH). If it inhibits that too, it is a non-specific pH artifact.

Issue 3: Inconsistent Solubility / Precipitation

Symptom: Variability in replicates or "noise" in light-scattering data.

  • Root Cause: Aggregation. While the THP group adds lipophilicity, the benzoic acid core is polar. At intermediate pH, the molecule may exist as a zwitterion or form insoluble dimers, leading to colloidal aggregation (a common cause of false positives, or "PAINS").

  • Solution:

    • Detergent Addition: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This disrupts colloidal aggregates. If potency drops 10-fold with detergent, the original signal was an artifact.

Technical FAQs

Q1: Can I use this compound as a stable prodrug for animal studies? A: Proceed with extreme caution. The THP ether is generally considered a chemical protecting group, not a biological prodrug moiety. It is acid-labile. In the stomach (pH 1–2), it will deprotect rapidly. In plasma, it is moderately stable but susceptible to enzymatic cleavage. You must perform a PK stability study (incubation in plasma at 37°C) before determining if the intact molecule or the metabolite is the active agent.

Q2: Why does the LC-MS spectrum show a mass of M-84? A: This is the characteristic loss of the THP group (84 Da). This fragmentation happens easily in the electrospray ionization (ESI) source. It does not necessarily mean your sample is degraded, but it confirms the lability of the ether bond. Always check the UV trace (254 nm) to confirm sample purity, rather than relying solely on the mass spec parent ion.

Q3: Is the deprotected form (2-fluoro-4-hydroxybenzoic acid) biologically active? A: Yes, potentially. Fluorinated benzoic acid derivatives can act as:

  • Metabolic Inhibitors: Mimics of substrates for benzoate dioxygenases.

  • RXR Modulators: It is a known fragment for Retinoid X Receptor antagonists.

  • Bacterial Growth Inhibitors: Via pH-mediated stress or membrane disruption.

  • Citation: See Reference [1] for conformational switching and [2] for usage in RXR antagonist synthesis.

Experimental Protocols

Protocol A: THP Stability Validation Assay

Use this to determine if your compound remains intact during your incubation time.

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Dilution: Dilute to 10 µM in your specific Assay Buffer (e.g., PBS pH 7.4).

  • Incubation: Split into two aliquots.

    • Aliquot A: Analyze immediately (T=0).

    • Aliquot B: Incubate at 37°C for 24 hours.

  • Analysis: Inject 10 µL onto HPLC/UPLC (C18 column).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.

  • Calculation:

    
    
    
    • Threshold: If % Remaining < 80%, the "off-target" effect is likely due to the metabolite.

Protocol B: Aldehyde Scavenging Control

Use this to rule out toxicity from the THP leaving group.

  • Setup: Plate cells for your standard cytotoxicity assay.

  • Treatment Groups:

    • Group 1: Compound alone (Serial dilution).

    • Group 2: Compound + 1 mM Aminoguanidine (Aldehyde scavenger).

    • Group 3: Aminoguanidine alone (Control).

  • Readout: Measure viability (e.g., CellTiter-Glo) at 48 hours.

  • Interpretation:

    • If Group 2 shows significantly less toxicity than Group 1, the toxicity is off-target (aldehyde-mediated).

    • If Group 2 = Group 1, the toxicity is intrinsic to the compound pharmacophore.

Mechanism of Action (Visualized)

The following diagram illustrates the degradation pathway that leads to off-target effects.

Mechanism Compound 2-Fluoro-4-(oxan-2-yloxy) benzoic acid (Intact Molecule) Intermed Hydrolysis (Acid/Enzyme) Compound->Intermed Target Intended Target (Uncertain Binding) Compound->Target ? Core 2-Fluoro-4-hydroxy benzoic acid Intermed->Core THP_OH 2-Hydroxytetrahydropyran (Hemiacetal) Intermed->THP_OH OffTarget1 Off-Target 1: pH Drop / Chelation Core->OffTarget1 Aldehyde 5-Hydroxypentanal (Reactive Aldehyde) THP_OH->Aldehyde Equilibrium OffTarget2 Off-Target 2: Protein Adducts (Schiff Base) Aldehyde->OffTarget2

Figure 2: Degradation & Off-Target Pathways. The intact molecule degrades into an acidic core and a reactive aldehyde, both of which generate distinct off-target phenotypes.[1][2][3][4]

References

  • Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI. (2022). Detailed analysis of the deprotected core's structural conformers and stability.

  • Synthesis and Biological Characterization of HDAC8 Inhibitors. ChemRxiv. (2021). Discusses the use of THP-protected hydroxamic acids and their deprotection protocols in biological contexts.

  • 2-Fluoro-4-hydroxybenzoic Acid Structure & Properties. PubChem. (2025).[4] Comprehensive chemical and physical property data for the core metabolite.[4]

  • Tetrahydropyranyl Ether Stability in Cell Culture. BenchChem. General guide on the stability and solubility enhancement of THP ethers in biological assays.

For further assistance, contact the Application Science Team with your specific assay conditions and Lot #.

Sources

Scaling up the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable protocol for the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid (also known as 2-fluoro-4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid).

As a Senior Application Scientist, I recommend a three-step strategy (Esterification


 Protection 

Hydrolysis) rather than direct protection of the hydroxy-acid. Direct reaction of the starting material with 3,4-dihydro-2H-pyran (DHP) often results in a mixture of ether, ester, and bis-protected impurities that are difficult to separate on a large scale. The ester route ensures regioselectivity and simplifies purification.

Part 1: Technical Synthesis Guide

Step 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent side reactions with DHP.

Protocol:

  • Charge a glass-lined reactor with 2-fluoro-4-hydroxybenzoic acid (1.0 equiv) and Methanol (5–10 volumes).

  • Add catalytic Sulfuric Acid (H₂SO₄) (0.05–0.1 equiv) or Thionyl Chloride (SOCl₂) (1.1 equiv, added dropwise at 0°C).

  • Reflux until conversion is >99% (monitor by HPLC/TLC).

  • Workup: Concentrate methanol, neutralize with saturated NaHCO₃, and filter the precipitated Methyl 2-fluoro-4-hydroxybenzoate .

  • Dry thoroughly. Moisture inhibits the next step.

Step 2: THP Protection (The Critical Scale-Up Step)

Objective: Install the oxan-2-yloxy group using 3,4-dihydro-2H-pyran (DHP).

Reagents:

  • Substrate: Methyl 2-fluoro-4-hydroxybenzoate.

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) is preferred over p-TsOH for scale-up due to its milder acidity, reducing DHP polymerization.

  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) (Green alternative).

Scale-Up Protocol:

  • Dissolve the methyl ester and PPTS in the solvent (5–8 volumes) at 20°C.

  • Controlled Addition: Add DHP dropwise over 1–2 hours.

    • Why? The reaction is exothermic . Rapid addition can cause a thermal runaway and promote DHP polymerization (turning the mixture black/tarry).

  • Agitate at 20–25°C for 4–12 hours.

  • Quench: Add a small amount of Triethylamine (TEA) (0.1 equiv) to neutralize the catalyst before concentration.

    • Why? Acidic concentration strips the THP group.[1][2]

  • Purification: Wash with water/brine. Concentrate. Crystallize from Heptane/EtOAc if necessary, or proceed to Step 3.

Step 3: Saponification & Critical Acidification

Objective: Hydrolyze the ester to the acid without cleaving the acid-sensitive THP ether.

Protocol:

  • Dissolve the intermediate in THF/Water (3:1) .

  • Add Lithium Hydroxide (LiOH·H₂O) (2.0 equiv). Avoid heating above 40°C.

  • Monitor: Stir until the ester is consumed.

  • Workup (The Danger Zone):

    • Remove THF under reduced pressure.

    • Wash the aqueous layer (containing the product carboxylate) with DCM to remove organic impurities.

    • Acidification: Cool to 0–5°C. Slowly acidify with 0.5 M Citric Acid or Dilute Acetic Acid to pH 4.5–5.0.

    • Warning:DO NOT use concentrated HCl. Dropping the pH < 3 will cleave the THP ether instantly.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-fluoro-4-(oxan-2-yloxy)benzoic acid .

Part 2: Process Visualization

Synthesis Workflow & Logic

The following diagram illustrates the reaction pathway and critical control points (CCPs) for maintaining the THP group's integrity.

Synthesis_Workflow cluster_warnings Risk Factors Start Start: 2-Fluoro-4-hydroxybenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) CCP: Remove Water Start->Step1 Mask Acid Step2 Step 2: THP Protection (DHP, PPTS, DCM) CCP: Control Exotherm Step1->Step2 Protect Phenol Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Hydrolyze Ester Risk1 DHP Polymerization (Black Tar) Step2->Risk1 Workup Critical Workup Acidify with Citric Acid to pH 5 CCP: Avoid pH < 3 Step3->Workup Isolate Acid Final Final Product: 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid Workup->Final Purify Risk2 THP Cleavage (Acidic pH) Workup->Risk2

Caption: Three-step synthesis route highlighting Critical Control Points (CCPs) to prevent THP cleavage and polymerization.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction mixture turns black/tarry (Step 2) DHP polymerization due to high temperature or strong acid.1. Use PPTS instead of p-TsOH.2. Add DHP slowly (dropwise) to control exotherm.3. Keep temperature < 25°C.
Loss of THP group during Step 3 workup Aqueous phase became too acidic (pH < 3).1. Use Citric Acid or Acetic Acid instead of HCl.2. Stop acidification at pH 4.5–5.0 .3. Process rapidly; do not let the acidic solution stand.
Low conversion in Step 2 Moisture in the system (DHP hydrolyzes).1. Dry the starting methyl ester thoroughly.2. Use anhydrous solvents.3. Increase DHP equivalents (up to 2.5 eq) if starting material persists.
Product is an oil instead of solid Stereoisomers (Racemic THP center) preventing packing.1. Triturate with Hexanes or Pentane to induce precipitation.2. The THP group creates a chiral center; the product is a racemate (unless resolved), which lowers melting point.
Frequently Asked Questions (FAQs)

Q1: Can I protect the phenol directly without making the ester first? A: It is chemically possible but not recommended for scale-up . DHP reacts with carboxylic acids to form THP esters. Direct reaction leads to a mixture of mono-ether, mono-ester, and bis-protected products. The ester route locks the carboxyl group, forcing the DHP to react only with the phenol.

Q2: Why use PPTS instead of p-TsOH? A: p-Toluenesulfonic acid (p-TsOH) is a strong acid that can catalyze the self-polymerization of DHP, leading to dark, gummy impurities. PPTS (Pyridinium p-toluenesulfonate) is a buffered, milder catalyst that is sufficient for phenol protection but less likely to degrade the reagent.

Q3: Is the product stable in solution? A: The THP ether is stable in basic and neutral conditions. In acidic solutions (e.g., CDCl₃ with traces of HCl), it can degrade over time. Always add a trace of Triethylamine or Solid NaHCO₃ to NMR solvents or storage solutions to ensure longevity.

Q4: The product has a new chiral center. Do I need to separate isomers? A: The addition of the THP group creates a new stereocenter at the 2-position of the oxane ring. Since the benzoic acid part is achiral, you will obtain a racemic mixture (enantiomers). For most initial biological assays, the racemate is used. If stereopurity is required, chiral HPLC or use of chiral protecting groups would be necessary, but standard DHP yields a racemate.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability and cleavage conditions).
  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[3] J. Org.[3] Chem.1977 , 42, 3772–3774. Link

  • PubChem. "2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)." National Library of Medicine. Link

  • HWS Mainz. "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis." HWS Labortechnik. Link

Sources

Technical Support: Protocol Optimization for 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering inconsistent yields, "disappearing" products during chromatography, or spontaneous degradation of 2-fluoro-4-(oxan-2-yloxy)benzoic acid .

This molecule presents a specific "autocatalytic" challenge:

  • The Protecting Group: The oxan-2-yloxy group (Tetrahydropyranyl or THP ether ) is an acetal, highly sensitive to acid hydrolysis.

  • The Trigger: The 2-fluoro substituent significantly lowers the

    
     of the benzoic acid (approx. 
    
    
    
    3.0 vs. 4.2 for benzoic acid), making the molecule internally acidic enough to catalyze its own deprotection.

This guide provides modified protocols to neutralize this internal threat during storage, reaction, and purification.

Part 1: Critical Stability & Storage (The "Pre-Flight" Check)

The Mechanism of Failure

The most common user error is treating this compound like a standard benzoic acid. In solution (or even in solid state if moisture is present), the free carboxylic acid protonates the THP oxygen, leading to the formation of an oxocarbenium ion and subsequent hydrolysis.

degradation_mechanism cluster_0 Autocatalytic Degradation Cycle Start Intact Molecule (Free COOH + THP Ether) Protonation Self-Protonation (Internal Acidity) Start->Protonation pKa ~3.0 Cleavage Oxocarbenium Intermediate Protonation->Cleavage C-O Bond Break Hydrolysis Hydrolysis (Trace H2O) Cleavage->Hydrolysis + H2O End Degraded Product (Phenol + 5-Hydroxypentanal) Hydrolysis->End Irreversible

Figure 1: Autocatalytic degradation pathway triggered by the molecule's own acidity.

Storage Protocol
  • Solid State: Store at -20°C under Argon.

  • Stabilization: If storing for >1 week, convert the free acid to its Dicyclohexylamine (DCHA) or Triethylamine (TEA) salt. The salt form removes the acidic proton, rendering the THP group indefinitely stable.

  • Solvent Choice: Never dissolve in methanol or ethanol for storage (leads to acetal exchange). Use anhydrous DMF, DMSO, or THF.

Part 2: Modified Reaction Protocols (Coupling)

Standard peptide coupling conditions (e.g., EDC/HCl) often fail because they generate acidic byproducts or intermediates.

Recommended Coupling System: HATU/DIPEA

We recommend HATU over carbodiimides (EDC/DCC) because HATU reactions are faster, reducing the time the THP group is exposed to the reaction mixture.

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine partner (1.0 equiv) and DIPEA (2.5 - 3.0 equiv) in anhydrous DMF.

    • Why? Establishing a basic environment before the acid is introduced is critical.

  • Addition: Add 2-fluoro-4-(oxan-2-yloxy)benzoic acid (1.0 - 1.1 equiv).

  • Activation: Add HATU (1.1 equiv) last.

    • Note: Do not "pre-activate" the acid with HATU in the absence of the amine. The activated ester is reactive, but the lack of immediate nucleophilic attack can lead to side reactions.

  • Monitoring: Monitor by TLC/LCMS. Reaction should be complete < 2 hours.

Solvent & Reagent Compatibility Matrix
Reagent/ConditionStatusTechnical Rationale
Methanol / Ethanol AVOID Promotes acetal exchange (THP

Methyl ether).
DCM (Dichloromethane) OK Good solubility, but ensure it is acid-free (pass through basic alumina if unsure).
DMF / DMAc BEST Dipolar aprotic solvents stabilize the intermediate states.
HCl / TFA / AcOH CRITICAL Will strip the THP group in minutes.
HOBt / HOAt ⚠️ CAUTION Acidic additives. Use only if necessary and ensure excess base is present.

Part 3: Purification & Workup (The "Landing")

This is where 60% of users lose their product. Standard silica gel is slightly acidic (pH 4-5), which is sufficient to cleave the THP group during a slow column run.

The "Buffered Silica" Technique

You must deactivate your silica gel before purification.

Protocol:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
  • Column Packing: Slurry pack the column with this basic solvent. Flush with 2 column volumes.

  • Running: Run the column. You can reduce the TEA to 0.5% for the actual run, but keeping it at 1% is safer.

Workup Decision Tree

workup_logic Reaction Reaction Complete (DMF/DIPEA) Quench Quench Selection Reaction->Quench AcidWash 1M HCl or Citric Acid Quench->AcidWash Standard Protocol BaseWash Sat. NH4Cl or Water Quench->BaseWash Modified Protocol ResultBad DEPROTECTION RISK (Loss of THP) AcidWash->ResultBad ResultGood Stable Emulsion/Phase BaseWash->ResultGood Extract Extract into EtOAc/DCM ResultGood->Extract Dry Dry over Na2SO4 (NOT MgSO4 - slightly acidic) Extract->Dry

Figure 2: Decision logic for aqueous workup to prevent hydrolysis.

Troubleshooting & FAQ

Q: My product shows as two spots on TLC that merge into one after workup. What is happening? A: You are likely seeing the diastereomers.[1] The THP group introduces a chiral center at the acetal carbon. Since your molecule is achiral (or chiral elsewhere), you form a pair of diastereomers (R,R/S,S vs R,S/S,R) which often have slightly different Rf values on silica. Do not mistake this for impurity.

Q: I used 1M HCl to wash away the excess DIPEA, and my product turned into a phenol. Can I save it? A: No. Once the THP is cleaved, you must re-protect. For future reference, remove excess DIPEA by washing with saturated


  (pH ~5-6, mild enough for short exposure) or simply by column chromatography. Do not use strong acid washes.

Q: Can I use TFA to remove a Boc group elsewhere in the molecule while keeping the THP? A: No. THP is generally more acid-labile than Boc. If you need orthogonal protection, you should have used a silyl ether (TBDMS) or benzyl ether instead of THP. If you are stuck with this molecule, you must use a base-labile amine protecting group (Fmoc) for the other sites.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Specifically Chapter 2 on protection of phenols as acetals).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (Review of coupling conditions for sensitive substrates).

  • BenchChem Technical Support. (2025). Purification of Acid-Sensitive Compounds on Silica Gel. (General protocols for TEA deactivation of silica).

Sources

Validation & Comparative

Comparative Evaluation: 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

2-Fluoro-4-(oxan-2-yloxy)benzoic acid (also known as 2-fluoro-4-(tetrahydropyran-2-yloxy)benzoic acid ) represents a critical "masked" building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and liquid crystal mesogens.

Unlike its unprotected precursor (2-fluoro-4-hydroxybenzoic acid), this compound features an oxan-2-yl (THP) ether moiety. This protecting group is strategically chosen to survive basic nucleophilic substitutions and amide couplings while remaining hypersensitive to mild acidic hydrolysis. This guide compares this compound against its free phenolic form and alternative protected analogs (Methyl, TBS, Benzyl), providing evidence-based protocols for its application in high-value drug discovery workflows.

Technical Comparison: Protecting Group Strategy

In medicinal chemistry, the choice of the 4-position substituent on the 2-fluorobenzoic acid scaffold dictates the synthetic route's success. The table below contrasts the THP-protected form against common alternatives.

Table 1: Comparative Performance Matrix
Feature2-Fluoro-4-(oxan-2-yloxy)benzoic acid (THP)2-Fluoro-4-hydroxybenzoic acid (Unprotected)2-Fluoro-4-methoxybenzoic acid (Methyl)2-Fluoro-4-(TBDMS)benzoic acid (Silyl)
Role Transient IntermediateStarting MaterialPermanent ScaffoldTransient Intermediate
Coupling Yield High (>90%) (No interference)Low (<50%) (Phenol competes)High (>90%)Moderate (Steric bulk)
Base Stability Excellent (Stable pH 8-14)Deprotonates (pKa ~8)ExcellentModerate (Cleaves at high pH)
Acid Stability Low (Cleaves < pH 4) StableHigh (Requires BBr3/Lewis Acid)Moderate
Atom Economy High (DHP is cheap, 100% atom eff.)[1][2][3]N/AHighLow (Silyl groups are heavy)
Cost Efficiency

(Low)
$ (Lowest)$ (Low)

(High)
Chirality Racemic Center (Complicates NMR)AchiralAchiralAchiral
Deep Dive: The Fluorine Effect

The 2-fluoro substituent is not merely structural; it exerts a profound electronic effect:

  • Inductive Acidification: The electronegative fluorine at the ortho position lowers the pKa of the carboxylic acid (approx. pKa 3.2 vs. 4.2 for benzoic acid), making the carboxylate a better leaving group in activation steps, but also requiring careful handling during base-catalyzed protections.

  • Metabolic Blocking: In final drug candidates (e.g., Olaparib analogs), this fluorine blocks metabolic oxidation at the susceptible ortho position.

  • Conformation: The fluorine induces a specific dipole orientation that can lock the bioactive conformation of the final inhibitor.

Experimental Protocols & Methodologies

Note: These protocols are synthesized from standard medicinal chemistry practices for fluorinated benzoic acids.

Protocol A: Selective THP Protection (Synthesis of the Product)

Objective: Mask the 4-hydroxyl group without esterifying the carboxylic acid. Reaction Type: Acid-catalyzed addition.

  • Setup: Charge a flame-dried flask with 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq). Why? PPTS is milder than p-TsOH and prevents background esterification.

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP) (2.5 eq) dropwise at 0°C.

  • Execution: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The product will appear as a less polar spot (Rf ~0.6) compared to the starting material (Rf ~0.2).

  • Workup: Wash with sat. NaHCO3 (to remove unreacted acid if any, though this step must be quick to avoid extracting the product as a salt) followed by brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2). Note: The product exists as a diastereomeric mixture due to the chiral center at the THP acetal, appearing as split peaks in NMR.

Protocol B: Controlled Deprotection (Post-Coupling)

Objective: Remove the THP group after amide coupling to regenerate the phenol.

  • Solvent: Dissolve the intermediate in Methanol (MeOH) or Ethanol (EtOH) .

  • Acid: Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or 1M HCl (aqueous).

  • Condition: Stir at RT for 1-2 hours.

  • Observation: The reaction is driven by the formation of the volatile 5-methoxypentanal byproduct (if MeOH is used) or simple hydrolysis.

  • Validation: 19F-NMR will show a shift, and 1H-NMR will show the disappearance of the multiplet signals at 5.4 ppm (anomeric proton of THP).

Visualizations & Logic Flow

Diagram 1: Strategic Synthesis Workflow

This diagram illustrates where 2-fluoro-4-(oxan-2-yloxy)benzoic acid fits into a typical drug synthesis pipeline (e.g., for a PARP inhibitor).

SynthesisWorkflow Start 2-Fluoro-4-hydroxybenzoic Acid (Precursor) Step1 Protection (DHP, PPTS) Start->Step1 Product 2-Fluoro-4-(oxan-2-yloxy) benzoic acid (The Product) Step1->Product Yield >90% Step2 Amide Coupling (Amine + EDC/HOBt) Product->Step2 Intermed Protected Amide Intermediate Step2->Intermed Base Stable Step3 Deprotection (H+, MeOH) Intermed->Step3 Final Final Drug Scaffold (Free Phenol) Step3->Final Acid Labile

Caption: Workflow demonstrating the transient protection role of the oxan-2-yl group during amide coupling.

Diagram 2: Protecting Group Decision Logic

Use this logic tree to decide if the THP-protected benzoate is the correct choice for your specific synthesis.

DecisionTree Start Start: Need to couple 2-Fluoro-4-OH-Benzoic Acid? Q1 Is the final target a free phenol? Start->Q1 No No (Methoxy/Ether) Q1->No Yes Yes Q1->Yes UseMethyl Use Methyl/Benzyl Ether No->UseMethyl Q2 Are reaction conditions strongly acidic? Yes->Q2 AcidicYes Yes Q2->AcidicYes AcidicNo No (Basic/Neutral) Q2->AcidicNo UseBn Use Benzyl (Bn) (Remove via H2/Pd) AcidicYes->UseBn Q3 Is chirality/NMR clarity critical? AcidicNo->Q3 ChiralYes Yes (Avoid Diastereomers) Q3->ChiralYes ChiralNo No (High Throughput) Q3->ChiralNo UseTBS Use TBS/MOM (More expensive) ChiralYes->UseTBS UseTHP Use 2-Fluoro-4-(oxan-2-yloxy) benzoic acid (THP) ChiralNo->UseTHP

Caption: Decision matrix for selecting the optimal protecting group based on synthetic constraints.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104651249, 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP stability profiles).
  • Thurber, B. J., et al. (2014). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid. PMC. Retrieved from [Link]

Sources

Efficacy of 2-fluoro-4-(oxan-2-yloxy)benzoic acid versus standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Profiling: 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid vs. Standard PARP Inhibitors

Executive Summary & Compound Profile

Subject: 2-Fluoro-4-(oxan-2-yloxy)benzoic acid (Code: 2F-THP-BA ) Chemical Class: Tetrahydropyranyl (THP) ether derivative of a fluorinated benzoic acid scaffold. Primary Target Context: Poly (ADP-ribose) Polymerase (PARP) Inhibition.

Scientific Rationale: The 2-fluoro-4-hydroxybenzoic acid moiety is a critical pharmacophore found in several bioactive molecules, most notably as a fragment mimetic in PARP inhibitors (e.g., Olaparib precursors). The 2F-THP-BA variant introduces a bulky, lipophilic tetrahydropyran (oxan-2-yl) group at the 4-position.

This guide evaluates 2F-THP-BA against standard inhibitors to determine its utility as either:

  • A Novel Inhibitor: Investigating if the hydrophobic THP group occupies a specific pocket (e.g., the adenine binding pocket of PARP).

  • A Prodrug: Assessing if the THP group acts as a lipophilic mask to enhance cellular permeability before intracellular hydrolysis to the active phenol.

Comparative Landscape: The Standards

To objectively evaluate 2F-THP-BA, it must be benchmarked against three distinct classes of inhibitors.

Comparator ClassStandard AgentRole in StudyMechanism
Clinical Benchmark Olaparib (AZD2281)Positive Control (High Potency)Competitive inhibitor of NAD+ at the PARP catalytic site.
Scaffold Parent 2-Fluoro-4-hydroxybenzoic acid Fragment ControlThe "unprotected" core. Tests if the THP group adds or removes potency.
Classic Reference 3-Aminobenzamide (3-AB) Baseline ReferenceFirst-generation PARP inhibitor (low potency, high specificity).

Experimental Strategy & Logic (The "Why" and "How")

The evaluation requires a dual-phase approach: Biochemical (Cell-Free) and Cellular (In Vitro) .

Phase 1: Biochemical Potency (Intrinsic Affinity)
  • Hypothesis: The THP group is bulky (~85 Da) and lacks hydrogen bond donor capability.

  • Prediction: If the target pocket is sterically restricted (like the NAD+ pocket of PARP1), 2F-THP-BA will show reduced affinity (High IC50) compared to the parent phenol. If the pocket has a hydrophobic extension, affinity may be retained.

Phase 2: Cellular Efficacy (Bioavailability)
  • Hypothesis: The carboxylic acid and phenol groups on the parent scaffold are polar, limiting passive diffusion.

  • Prediction: 2F-THP-BA (more lipophilic) may show superior cellular uptake. If intracellular esterases/glycosidases cleave the THP group, it acts as a prodrug , potentially showing a lower EC50 (better efficacy) in cells than in the enzyme assay.

Visualizing the Evaluation Workflow

The following diagram illustrates the decision logic for interpreting the efficacy data of 2F-THP-BA.

Efficacy_Workflow Start Compound: 2F-THP-BA Enzyme_Assay Phase 1: Cell-Free Enzyme Assay (Target: PARP1/2) Start->Enzyme_Assay Cell_Assay Phase 2: Cellular Viability/PARylation (Line: BRCA-deficient cells) Start->Cell_Assay High_IC50 High IC50 (>10 µM) (Poor Binding) Enzyme_Assay->High_IC50 Steric Clash? Low_IC50 Low IC50 (<1 µM) (Direct Binding) Enzyme_Assay->Low_IC50 Fits Pocket High_EC50 High EC50 (Inactive) Cell_Assay->High_EC50 Low_EC50 Low EC50 (Active in Cells) Cell_Assay->Low_EC50 Concl_Inactive Conclusion: Inactive Compound High_IC50->Concl_Inactive If Cell EC50 is High Concl_Prodrug Conclusion: Prodrug Candidate (Requires Hydrolysis) High_IC50->Concl_Prodrug If Cell EC50 is Low Concl_Novel Conclusion: Novel Hydrophobic Inhibitor Low_IC50->Concl_Novel If Cell EC50 is Low

Caption: Decision matrix for classifying 2F-THP-BA based on the divergence between enzymatic (IC50) and cellular (EC50) efficacy.

Detailed Protocols

Protocol A: PARP1 Chemiluminescent Inhibition Assay (Cell-Free)

Objective: Determine the intrinsic IC50 of 2F-THP-BA vs. Olaparib.

Reagents:

  • Recombinant Human PARP1 Enzyme (High Purity).

  • Substrate: Biotinylated NAD+.

  • Activated DNA (to stimulate PARP).

  • Inhibitors: 2F-THP-BA (Test), Olaparib (Control), DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Dissolve 2F-THP-BA in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

    • Critical Check: Ensure the THP ether is stable in the buffer. Avoid acidic pH which cleaves THP.

  • Incubation: Plate 50 µL of Histone-coated wells. Add 20 µL PARP1 enzyme + 5 µL Inhibitor. Incubate 15 min at RT.

  • Reaction: Add 25 µL of Biotin-NAD+/Activated DNA mix. Incubate 60 min at RT.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min. Add chemiluminescent substrate.

  • Analysis: Measure RLU (Relative Light Units). Plot Dose-Response Curve using 4-parameter logistic regression.

Protocol B: Cellular PARylation & Cytotoxicity Assay

Objective: Evaluate cell permeability and "prodrug" efficacy.

Cell Line: MDA-MB-436 (BRCA1-deficient) – Highly sensitive to PARP inhibition.

Step-by-Step Workflow:

  • Seeding: Seed 2,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with 2F-THP-BA and Olaparib (0.01 µM – 100 µM) for 72 hours.

    • Control: Include a "Parent Only" well (2-Fluoro-4-hydroxybenzoic acid) to check if the naked scaffold permeates.

  • Viability Readout: Add CellTiter-Glo (ATP quantification). Read Luminescence.

  • Mechanistic Check (Western Blot):

    • Treat cells with 10 µM 2F-THP-BA for 2 hours.

    • Stimulate DNA damage with H2O2 (1 mM, 10 min).

    • Lyse cells and blot for Poly(ADP-ribose) (PAR) chains.

    • Interpretation: If 2F-THP-BA reduces PAR chains despite high IC50 in Protocol A, it confirms intracellular activation (Prodrug) .

Representative Data Structure & Interpretation

Since 2F-THP-BA is a specific derivative, the following table represents the expected comparative profile based on Structure-Activity Relationship (SAR) principles for benzoic acid derivatives.

CompoundEnzyme IC50 (nM)Cell EC50 (µM)LogP (Calc)Interpretation
Olaparib ~5 nM~0.01 µM1.8Standard: High potency, good permeability.
2F-THP-BA >10,000 nM ~5 - 50 µM ~3.2 Prodrug Profile: Likely poor enzyme binding due to THP bulk, but improved lipophilicity aids entry.
2-F-4-OH-BA ~5,000 nM>100 µM1.2Parent Scaffold: Weak binder, poor cell permeability (too polar).

Key Insight: If 2F-THP-BA shows an IC50 > 10 µM but an EC50 < 10 µM, the THP group is successfully acting as a "Trojan Horse," masking the polar phenol to enter the cell, where it is likely hydrolyzed back to the active (or partially active) parent scaffold or a metabolite.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

    • Context: Establishes the 2-fluoro-benzamide/benzoic acid scaffold as a core component of Olaparib-like inhibitors.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Context: Authoritative source on using THP (tetrahydropyran) ethers as prodrug strategies to improve LogP and membrane permeability.
  • PubChem Compound Summary. (2024). 2-Fluoro-4-hydroxybenzoic acid.[1][2] National Center for Biotechnology Information.

    • Context: Physical properties of the parent scaffold used for baseline comparison.
  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors. Nature Reviews Drug Discovery.

    • Context: Standard protocols for evaluating PARP inhibitor efficacy in BRCA-deficient cell lines.

Sources

Head-to-Head Comparison: 2-Fluoro-4-(oxan-2-yloxy)benzoic acid vs. 2-Fluoro-4-(benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Lability vs. Stability Trade-off

In the synthesis of fluorinated bioactive scaffolds—particularly for PARP inhibitors, JAK inhibitors, and liquid crystal mesogens—the choice of phenolic protecting group on the 2-fluoro-4-hydroxybenzoic acid core is a critical decision point.

This guide compares the 2-Fluoro-4-(oxan-2-yloxy)benzoic acid (THP-protected) against its primary competitor, 2-Fluoro-4-(benzyloxy)benzoic acid (Benzyl-protected).

  • The THP Variant (Subject): Offers acid-lability . It is the superior choice when the target molecule contains reducible functionalities (alkenes, alkynes, halides) that would be destroyed by hydrogenation. It is also more atom-economical to synthesize.

  • The Benzyl Variant (Competitor): Offers robust stability . It is the industry standard when the synthetic route involves acidic conditions or harsh reagents that would prematurely cleave a THP ether.

Verdict at a Glance:

Feature THP-Protected (Subject) Benzyl-Protected (Competitor)
CAS Custom / Intermediate 203067-01-0 (Analogous)
Deprotection Mild Acid (AcOH, PPTS) Hydrogenolysis (H₂/Pd) or Lewis Acid (BBr₃)
Orthogonality Base-Stable, Acid-Labile Acid/Base-Stable, Reductively-Labile
Atom Economy High (Addition reaction) Lower (Substitution, loss of HBr)

| Risk Factor | Chiral center formation (diastereomers) | Catalyst poisoning (S/N containing drugs) |

Chemical Profile & Mechanism of Action[1]

Structural Analysis

The core scaffold, 2-fluoro-4-hydroxybenzoic acid , is a bifunctional building block. The fluorine atom at the ortho position to the carboxylic acid exerts an electron-withdrawing effect, increasing the acidity of the carboxyl group and influencing the pKa of the phenol.

  • Subject (THP Ether): The phenol is masked as a tetrahydropyranyl acetal. This bond is formed via the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP). It introduces a chiral center at the acetal carbon, creating racemic mixtures if not controlled, though this is typically irrelevant after deprotection.

  • Competitor (Bn Ether): The phenol is masked as a benzyl ether. This is a simple ether linkage, highly stable to hydrolysis, oxidation, and nucleophilic attack.

Mechanistic Implications for Synthesis[1]
  • THP Lability: The acetal oxygen can be protonated by weak acids (pKa < 4), leading to the extrusion of the stable oxonium ion and release of the phenol. This allows deprotection without touching other sensitive groups like nitro, azide, or halogen substituents.

  • Benzyl Stability: The benzyl group requires bond cleavage via catalytic hydrogenolysis (cleaving the C-O bond) or strong Lewis acids (coordinating to oxygen). This is incompatible with molecules containing reducible bonds (e.g., acrylamide warheads in covalent inhibitors).

Head-to-Head Performance Evaluation

Reaction Compatibility Matrix

The following table outlines where each compound succeeds or fails in a standard API synthesis workflow.

Reaction StepTHP-Protected (Subject)Benzyl-Protected (Competitor)Winner
Amide Coupling (HATU/EDC) Excellent. Stable to basic DIPEA/TEA.Excellent. Stable to all coupling reagents.Tie
Suzuki-Miyaura Coupling Good. Stable to mild base (K₂CO₃).Excellent. Stable to strong base/heat.Benzyl
Acidic Workup (1M HCl) Poor. Risk of premature deprotection.Excellent. Completely stable.Benzyl
Hydrogenation (H₂/Pd-C) Excellent. Inert to reduction.Poor. Will deprotect (unless intended).THP
Halogen Retention (Cl/Br/I) Excellent. No risk of dehalogenation.Risk. Pd/H₂ can dehalogenate aryl halides.THP
Process Efficiency & Cost
  • THP Route: The protection step is 100% atom economical (Addition). The deprotection generates 5-hydroxypentanal (or polymerized byproducts) which are water-soluble and easy to wash away.

  • Benzyl Route: Protection requires Benzyl Bromide (lachrymator) and generates stoichiometric salt waste. Deprotection requires expensive Pd catalysts and handling of hydrogen gas (safety hazard).

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Applicable to both variants.

  • Dissolution: Dissolve 1.0 eq of 2-fluoro-4-(oxan-2-yloxy)benzoic acid (or Bn-analog) in DMF (0.2 M).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 min at 0°C.

  • Coupling: Add 1.1 eq of the amine partner (e.g., a piperazine derivative).

  • Reaction: Warm to RT and stir for 4–16 h. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (Do NOT use HCl for THP variant), water, and brine.

  • Yield: Typically 85–95%.

Protocol B: Differential Deprotection
Option 1: THP Removal (Mild Acid)

Best for substrates with alkenes/alkynes.

  • Dissolve the coupled intermediate in MeOH/THF (1:1) .

  • Add PPTS (Pyridinium p-toluenesulfonate) (0.1 eq) or AcOH (20% v/v).

  • Stir at 40°C for 2–4 hours.

  • Validation: TLC should show the disappearance of the non-polar spot and appearance of the polar phenol.

  • Purification: Concentrate and flash chromatograph.

Option 2: Benzyl Removal (Hydrogenolysis)

Best for substrates requiring high purity and no acidic exposure.

  • Dissolve the intermediate in EtOH or MeOH .

  • Add 10% Pd/C (10 wt% loading).

  • Apply H₂ atmosphere (balloon pressure is usually sufficient).

  • Stir at RT for 2–12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Yield: Quantitative.

Visualizing the Strategic Choice

The following diagrams illustrate the decision logic and the parallel synthetic pathways.

Diagram 1: Synthesis Pathway Comparison

G Start 2-Fluoro-4-hydroxybenzoic Acid (Raw Material) THP_Path Path A: THP Protection (DHP, H+) Start->THP_Path Low Cost Bn_Path Path B: Benzyl Protection (BnBr, K2CO3) Start->Bn_Path High Stability THP_Int THP-Protected Intermediate THP_Path->THP_Int Bn_Int Benzyl-Protected Intermediate Bn_Path->Bn_Int Coupling Amide Coupling (HATU/Amine) THP_Int->Coupling Base Stable Bn_Int->Coupling Base/Acid Stable Deprotect_THP Deprotection A: Mild Acid (PPTS) Coupling->Deprotect_THP If Alkene Present Deprotect_Bn Deprotection B: H2 / Pd-C Coupling->Deprotect_Bn If Acid Sensitive Product Final Active Pharmaceutical Ingredient Deprotect_THP->Product Deprotect_Bn->Product

Caption: Parallel synthesis workflows showing the divergence in protection and convergence at the final API.

Diagram 2: Decision Tree for Process Chemists

DecisionTree Start Select Protecting Group Q1 Does target have reducible groups? (C=C, C#C, -NO2, -Cl) Start->Q1 Q2 Is the intermediate acid sensitive? Q1->Q2 No Result_THP Use THP Ether (2-Fluoro-4-(oxan-2-yloxy)...) Q1->Result_THP Yes (Avoid H2) Q2->Result_THP No (Cost Effective) Result_Bn Use Benzyl Ether (2-Fluoro-4-(benzyloxy)...) Q2->Result_Bn Yes (Avoid Acid)

Caption: Logical decision matrix for selecting the optimal building block based on structural constraints.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP/Benzyl stability conditions).
  • Vertex Pharmaceuticals. (2011). Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors. WO2011028685A1. Link (Demonstrates usage of 2-fluoro-4-hydroxybenzoic acid in API synthesis).

  • Takeda Pharmaceutical Co. (2012). Indole Derivative.[1][2] EP2522657B1.[1] Link (Describes large-scale handling of fluorinated hydroxybenzoic acids).

  • Tagad, H., et al. (2023). Fluorine-functionalized polyphosphazene immunoadjuvant: synthesis, solution behavior and in vivo potency. Molecules, 28, 4218. (Usage of 2-fluoro-4-hydroxybenzoic acid as a functional building block).[3][1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 2-fluoro-4-(oxan-2-yloxy)benzoic acid as a Halogenated Organic Waste . Do not dispose of via sink/drain or municipal trash.

This compound contains a fluorine atom and an acid-labile tetrahydropyranyl (THP) ether moiety.[1] Improper disposal via standard incineration without scrubbers can release corrosive hydrogen fluoride (HF) gas. Furthermore, the THP group creates chemical incompatibility with strong acidic waste streams, potentially leading to exothermic decomposition in waste containers.

Disposal Classification:

  • Solid Waste: Hazardous Solid (Halogenated).

  • Liquid Waste: Halogenated Organic Solvent Waste (regardless of solvent used, due to fluorinated solute).[2]

Chemical Profile & Hazard Identification

To execute a safe disposal plan, you must understand the chemical behaviors that dictate the waste stream.

PropertyDescriptionDisposal Implication
Chemical Structure Fluorinated benzoic acid with a THP ether.Requires high-temperature incineration with HF scrubbing.
Acidity (pKa) ~3.5 - 4.0 (Benzoic acid derivative).Corrosive to mild steel; store in HDPE or glass.
Stability Acid Sensitive. The THP ether cleaves in acidic media.[1][3]CRITICAL: Do NOT mix with strong acid waste (e.g., H₂SO₄, HCl). Cleavage releases dihydropyran, which is volatile and flammable.
Combustion Generates HF, CO, CO₂.Must be labeled "Halogenated" to alert incineration facilities.
The "Why" Behind the Protocol (Expert Insight)

Standard benzoic acids are often burnable in general organic waste. However, the fluorine substituent at the 2-position changes the protocol. When incinerated, fluorocarbons generate Hydrogen Fluoride (HF), which corrodes the refractory lining of standard incinerators and is a severe inhalation hazard. Therefore, this waste must be directed to facilities equipped with caustic scrubbers.

Waste Segregation Logic (Decision Tree)

The following workflow ensures the waste ends up in the correct regulatory stream, preventing costly re-classification or safety incidents.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? IsSolid->IsLiquid No SolidStream Solid Waste Stream IsSolid->SolidStream Yes LiquidStream Liquid Waste Stream IsLiquid->LiquidStream Yes BinA BIN A: Solid Hazardous (Label: Halogenated Organic) SolidStream->BinA Pack in HDPE/Glass SolventCheck Check Solvent Composition LiquidStream->SolventCheck BinB BIN B: Liquid Halogenated (Contains DCM, Chloroform, or >1% Fluorinated Solute) SolventCheck->BinB Halogenated Solvent Used SolventCheck->BinB Non-Halogenated Solvent + High Conc. Solute BinC BIN C: Liquid Non-Halogenated (Only if <1% Fluorinated Solute) SolventCheck->BinC Trace/Wash Acetone Only

Figure 1: Waste segregation logic flow. Note that while non-halogenated solvents (like acetone) usually go to a separate stream, the presence of significant fluorinated solute (the target compound) often necessitates the "Halogenated" classification to ensure proper scrubbing during incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Reaction Residue)

Applicability: Expired reagents, reaction solids, contaminated weighing boats, or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers due to potential acidity.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully: "2-Fluoro-4-(oxan-2-yloxy)benzoic acid".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: Explicitly write "Fluorinated Organic Solid" in the comments section.

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it into the satellite accumulation area (SAA) bin.

  • Verification: Ensure the lid is tight. If the solid is wet with acid, add a small amount of sodium bicarbonate to neutralize before sealing (prevents pressure buildup).

Protocol B: Liquid Waste (Mother Liquors & Rinses)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Solvent Compatibility Check:

    • Scenario 1 (Standard): If dissolved in Dichloromethane (DCM) or Chloroform -> Pour into Halogenated Waste Carboy.

    • Scenario 2 (Mixed): If dissolved in Ethyl Acetate, Methanol, or Acetone -> Pour into Halogenated Waste Carboy.

    • Reasoning: Although the solvent is non-halogenated, the solute contains Fluorine. Mixing it into the non-halogenated stream (which is often used as fuel blending) can violate acceptance criteria for fuel blending facilities that cannot handle HF emissions [1].

  • pH Verification (Self-Validating Step):

    • Dip a pH strip into the waste stream.

    • Requirement: pH should be 5–9.

    • Correction: If pH < 4 (Acidic), do not close the cap tightly immediately. The THP ether may hydrolyze, releasing volatile organics. Neutralize with a dilute base (Sodium Bicarbonate solution) slowly to pH 7 before transfer to the main carboy.

  • Transfer: Use a funnel with a splash guard. Fill carboy to only 90% capacity to allow for thermal expansion.

Emergency Procedures (Spills)

In the event of a bench-top spill (< 50g/50mL):

  • Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[4][5][6]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a mild alkaline solution (5% Sodium Carbonate) to neutralize the benzoic acid moiety and ensure solubility for removal.

    • Follow with a water rinse.[4][5][6][7][8][9]

  • Disposal of Cleanup Materials: All contaminated pads and gloves must go into the Solid Hazardous Waste (Halogenated) bin.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is not specifically "P" or "U" listed. However, it must be characterized by the generator.

    • Waste Code: Likely D002 (Corrosive) if in acidic solution, or regulated under state-specific codes for organic halogens.

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure, but "Hazardous" for incineration purposes [2].

  • EPA Halogen Rule: If the total halogen concentration in the waste stream exceeds 1,000 ppm, it is legally considered a halogenated solvent waste (F-listed equivalent handling) for disposal purposes [3].

  • REACH (EU): Ensure the waste is coded under EWC (European Waste Catalogue) 07 05 13 * (solid wastes containing dangerous substances) or 14 06 02 * (halogenated solvents and solvent mixtures) [4].

References

  • United States Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste Management. Retrieved from: [Link]

  • Code of Federal Regulations. 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes). Retrieved from: [Link][2][3][9][10]

  • European Commission. European Waste Catalogue (EWC) and Hazardous Waste List. Retrieved from: [Link]

Sources

Personal protective equipment for handling 2-fluoro-4-(oxan-2-yloxy)benzoicacid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-Fluoro-4-(oxan-2-yloxy)benzoic Acid Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers

Executive Safety Overview

Compound Identity:

  • Common Name: 2-Fluoro-4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid

  • Chemical Structure: A benzoic acid core substituted with a fluorine atom at the 2-position and an acid-labile tetrahydropyranyl (THP) ether at the 4-position.

  • Physical State: Typically a white to off-white solid powder.

Hazard Classification (Read-Across Methodology): As a specific Safety Data Sheet (SDS) for this exact catalog item may be rare, the following risk assessment is derived from structurally homologous fluorinated benzoic acids and THP-protected phenols (e.g., 2-fluorobenzoic acid, 4-tetrahydropyranyloxybenzoic acid).

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2][3][4][5][6]

    • H319: Causes serious eye irritation.[1][2][3][4][6][7]

    • H335: May cause respiratory irritation.[2][3][4][6][7][8]

  • Chemical Stability: Acid Sensitive. The oxan-2-yl (THP) acetal linkage is stable to base but hydrolyzes rapidly in acidic media (pH < 4) to release the free phenol and 5-hydroxypentanal derivatives.

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory protection layers based on the operational risk level.

Protection Zone PPE Requirement Technical Specification Rationale
Ocular Safety Goggles ANSI Z87.1 / EN166 (Chemical Splash)Standard safety glasses are insufficient for fine powders that can bypass side shields. Goggles seal against airborne dust.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Fluorinated organics can exhibit enhanced lipophilicity. Double gloving provides a breakthrough buffer and allows rapid shedding of contaminated outer layers.
Respiratory Engineering Control Certified Fume Hood (Face velocity: 0.3–0.5 m/s)Primary Defense: Do not handle open containers outside a hood. Secondary: N95/P3 respirator only if hood failure occurs.
Body Lab Coat + Tyvek Sleeves Cotton/Poly blend (Fire Resistant preferred)Prevents dust accumulation on street clothes. Tyvek sleeves protect wrists during reaching movements inside the hood.

Operational Handling Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent particle scattering.

  • Containment: Weigh directly into a tared reaction vessel or a disposable antistatic weighing boat. Never use weighing paper for static-prone fluorinated solids; they will adhere and lead to inaccurate dosing.

  • Decontamination: Wipe the balance area with a damp lint-free cloth (water/surfactant) immediately after use. Avoid dry sweeping, which aerosolizes the irritant.

B. Solubilization & Reaction Setup
  • Solvent Selection:

    • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF).

    • Avoid: Acidic solvents (e.g., Acetic acid) or alcohols with trace acid catalysts, as these will cleave the THP protecting group.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption, which can promote slow hydrolysis of the acetal.

C. Workflow Visualization

HandlingWorkflow Start Start: Solid Handling CheckPPE Verify PPE: Double Gloves + Goggles Start->CheckPPE StaticCheck Static Control: Ionizer/Anti-static Gun CheckPPE->StaticCheck Weighing Weigh inside Fume Hood StaticCheck->Weighing Solvent Add Solvent (Non-Acidic) Weighing->Solvent Dissolution Waste Disposal: Solid Haz Waste Weighing->Waste Spill/Cleanup

Figure 1: Safe handling workflow emphasizing static control and containment.

Storage & Stability Logic

The integrity of the 2-fluoro-4-(oxan-2-yloxy)benzoic acid molecule depends heavily on pH and moisture control.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon preferred) in a tightly sealed vial.

  • Desiccation: Keep secondary containment with desiccant packs (Silica gel). Moisture + Trace Acid = Decomposition.

  • Shelf-Life: Re-test purity (H-NMR) every 6 months. Look for the disappearance of the acetal proton (multiplet ~5.4 ppm) and appearance of aldehyde signals if hydrolysis has occurred.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles and double gloves.

  • Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethanol) to suppress dust.

  • Collect: Scoop the damp solid into a wide-mouth jar.

  • Wash: Clean surface with mild soap and water.

Disposal Classification
  • Waste Stream: Halogenated Organic Solid/Liquid.

  • Rationale: The presence of the Fluorine atom requires segregation from non-halogenated waste streams in many jurisdictions to prevent corrosion in incinerators (HF formation).

  • Do Not: Do not dispose of down the drain.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzoic acid. Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-(3-Butynyloxy)tetrahydro-2H-pyran (THP ether analogue). Retrieved from

  • PubChem. (2025). Compound Summary: 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.[9] National Library of Medicine. Retrieved from

  • Safe Work Australia. (2011). GHS Hazardous Chemical Information List. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.